2-Bromo-3-methylpyridine-5-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-bromo-5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCXBKSYMWZLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590360 | |
| Record name | (6-Bromo-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003043-34-2 | |
| Record name | (6-Bromo-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-methylpyridine-5-boronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Synthesis of 2-Bromo-3-methylpyridine-5-boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-3-methylpyridine-5-boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2,5-dibromo-3-methylpyridine, followed by its regioselective borylation to yield the target compound. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate replication and further investigation.
Synthesis of 2,5-dibromo-3-methylpyridine
The precursor, 2,5-dibromo-3-methylpyridine, is synthesized from 2-amino-5-bromo-3-methylpyridine via a Sandmeyer-type reaction. Several variations of this procedure exist, with the following protocol being a representative example.
Experimental Protocol:
A suspension of 5-bromo-3-methylpyridin-2-amine (69 g, 0.37 mol) in hydrobromic acid (48% aqueous solution, 200 mL) is cooled to -15 °C in a suitable reaction vessel.[1] To this stirred suspension, bromine (95 g, 0.59 mol) is added dropwise, maintaining the temperature below -15 °C. Following the bromine addition, a solution of sodium nitrite (69 g, 1 mol) in water (100 mL) is added dropwise, ensuring the reaction temperature does not exceed -15 °C.[1] After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred for an additional 3 hours at ambient temperature. The mixture is then cooled again to -15 °C and quenched by the slow addition of a solution of potassium hydroxide (112 g, 2 mol) in water (500 mL). The cooling bath is removed, and stirring is continued for another 1.5 hours.[1]
The product is extracted with ethyl acetate (3 x 300 mL). The combined organic layers are washed sequentially with water (2 x 200 mL) and saturated aqueous sodium bicarbonate solution (200 mL), then dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield a crude product. Purification can be achieved by dissolving the residue in chloroform, filtering through a silica gel pad, and evaporating the solvent to afford 2,5-dibromo-3-methylpyridine as a light yellow solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-bromo-3-methylpyridin-2-amine | [1] |
| Moles of Starting Material | 0.37 mol | [1] |
| Yield | 94% | [1] |
| Melting Point | 38-40 °C | [1] |
Synthesis of this compound
The regioselective conversion of 2,5-dibromo-3-methylpyridine to this compound is the crucial step. While direct borylation via lithium-halogen exchange can be challenging due to preferential reaction at the 2-position, the Miyaura borylation offers a viable alternative for achieving the desired C-5 functionalization. This method involves a palladium-catalyzed cross-coupling reaction with a diboron reagent. The pinacol ester of the boronic acid is commonly synthesized as it is more stable and can be easily purified.
Experimental Protocol (Miyaura Borylation):
In a sealed reaction vessel, 2,5-dibromo-3-methylpyridine (1.0 equiv.), bis(pinacolato)diboron (1.05 equiv.), and potassium acetate (3.0 equiv.) are combined. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).[2] Anhydrous 1,4-dioxane is added as the solvent. The palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equiv.), is then added.[2] The reaction mixture is heated to 90 °C and stirred for several hours, with the progress monitored by a suitable analytical technique (e.g., LCMS or GC-MS).[2]
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude this compound pinacol ester can be purified by silica gel column chromatography.
The pinacol ester can be subsequently hydrolyzed to the corresponding boronic acid if required, typically by treatment with an aqueous acid or base.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Starting Material | 2,5-dibromo-3-methylpyridine | N/A |
| Borylation Reagent | Bis(pinacolato)diboron | [2] |
| Catalyst | Pd(dppf)Cl2 | [2] |
| Base | Potassium Acetate | [2] |
| Solvent | 1,4-Dioxane | [2] |
| Temperature | 90 °C | [2] |
Visualizations
Synthesis Pathway
Caption: Overall synthetic route to this compound.
Experimental Workflow: Miyaura Borylation
Caption: Step-by-step workflow for the Miyaura borylation step.
References
Structural Characterization of 2-Bromo-3-methylpyridine-5-boronic acid: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the structural characterization of 2-Bromo-3-methylpyridine-5-boronic acid. Due to the limited availability of specific experimental data for this compound in public databases, this guide synthesizes available information, presents data from structurally related analogs, and details standardized experimental protocols for its full characterization. This document is intended to serve as a foundational resource for researchers working with this and similar pyridine-based boronic acids.
Introduction
This compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its utility stems from the presence of a versatile boronic acid moiety, which readily participates in Suzuki-Miyaura cross-coupling reactions, and the substituted pyridine core, a common scaffold in medicinal chemistry. Accurate structural characterization is paramount for ensuring the purity, stability, and reactivity of this compound in downstream applications.
This guide outlines the key analytical techniques employed for the structural elucidation of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₇BBrNO₂ | PubChem |
| Molecular Weight | 215.84 g/mol | Pharmaffiliates[1] |
| CAS Number | 1003043-34-2 | Pharmaffiliates[1] |
| SMILES | B(C1=CC(=C(N=C1)Br)C)(O)O | PubChem |
| InChI | InChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 | PubChem |
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, this section provides predicted data and experimental data from closely related compounds to serve as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted NMR data can provide a useful starting point for spectral assignment.
Table 2 presents the experimental ¹H and ¹³C NMR data for N-[5-bromo-2-methylpyridine-3-yl]acetamide, a closely related precursor to the title compound. This data can offer insights into the expected chemical shifts for the pyridine ring protons and carbons.
Table 2: Experimental NMR Data for N-[5-bromo-2-methylpyridine-3-yl]acetamide
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |
| ¹H NMR | 7.8 | s | CDCl₃ | MDPI[2] |
| 7.38 | s | CDCl₃ | MDPI[2] | |
| 2.6 | s | CDCl₃ | MDPI[2] | |
| 2.45 | s | CDCl₃ | MDPI[2] | |
| ¹³C NMR | 169.1 | - | CDCl₃ + CD₃OD | MDPI[2] |
| 150.0 | - | CDCl₃ + CD₃OD | MDPI[2] | |
| 147.2 | - | CDCl₃ + CD₃OD | MDPI[2] | |
| 127.9 | - | CDCl₃ + CD₃OD | MDPI[2] | |
| 112.3 | - | CDCl₃ + CD₃OD | MDPI[2] | |
| 24.1 | - | CDCl₃ + CD₃OD | MDPI[2] | |
| 16.5 | - | CDCl₃ + CD₃OD | MDPI[2] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
Table 3 summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 215.98261 |
| [M+Na]⁺ | 237.96455 |
| [M-H]⁻ | 213.96805 |
| [M+NH₄]⁺ | 233.00915 |
| [M+K]⁺ | 253.93849 |
| [M+H-H₂O]⁺ | 197.97259 |
| [M+HCOO]⁻ | 259.97353 |
| [M+CH₃COO]⁻ | 273.98918 |
Crystallographic Characterization
Single-crystal X-ray diffraction provides definitive proof of structure by determining the precise arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, data for the related compound 2-Bromo-5-methylpyridine is presented in Table 4 as a reference.
Table 4: Crystallographic Data for 2-Bromo-5-methylpyridine
| Parameter | Value |
| Formula | C₆H₆BrN |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 15.123(3) Å, b = 7.509(2) Å, c = 5.928(1) Å |
| Volume | 673.2(3) ų |
| Z | 4 |
Experimental Protocols
This section provides detailed, generalized protocols for the key analytical techniques discussed.
NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Analysis: Integrate the proton signals to determine the relative number of protons. Assign the chemical shifts, multiplicities, and coupling constants to the corresponding nuclei in the molecule.
Mass Spectrometry
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. Data should be collected in both positive and negative ion modes to observe different adducts.
-
Data Analysis: Identify the molecular ion peak and any common adducts. For high-resolution data, use the accurate mass to determine the elemental composition and confirm the molecular formula.
Single-Crystal X-ray Diffraction
Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to improve the agreement with the experimental data.
-
Structure Validation: The final crystal structure is validated to ensure its quality and accuracy.
Conclusion
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Pyridinium boronic acid salts in crystal synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties and Solubility of 2-Bromo-3-methylpyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and estimated physical and chemical properties of 2-Bromo-3-methylpyridine-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally related molecules to provide estimations for its physical characteristics. Detailed experimental protocols for determining key properties, such as solubility, are provided to empower researchers to ascertain precise values. Furthermore, this document includes visualizations of a plausible synthetic route and a typical application in Suzuki-Miyaura cross-coupling reactions, offering a practical context for its use.
Introduction
This compound (CAS No. 1003043-34-2) is a substituted pyridinylboronic acid of significant interest in the development of novel pharmaceuticals and functional materials. Its utility primarily stems from the presence of the boronic acid moiety, which enables its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The bromine and methyl substituents on the pyridine ring offer additional points for molecular modification and influence the compound's reactivity and physicochemical properties. A thorough understanding of its physical properties and solubility is critical for its effective handling, reaction optimization, purification, and formulation.
Physicochemical Properties
Direct experimental data for the physical properties of this compound is not extensively available in the public domain. However, by examining closely related analogs, we can infer a likely profile for this compound.
Table 1: Summary of Known and Estimated Physical Properties of this compound and Related Compounds
| Property | This compound | 2-Bromopyridine-5-boronic acid (Analog) | 2-Amino-5-bromo-3-methylpyridine (Analog) | 2-Bromo-3-methylpyridine (Parent Compound) |
| CAS Number | 1003043-34-2 | 223463-14-7 | 3430-21-5 | 3430-17-9 |
| Molecular Formula | C₆H₇BBrNO₂ | C₅H₅BBrNO₂ | C₆H₇BrN₂ | C₆H₆BrN |
| Molecular Weight | 215.84 g/mol | 201.81 g/mol | 187.04 g/mol | 172.02 g/mol |
| Appearance | Not explicitly reported; likely a white to off-white solid | White to off-white solid[1] | Pale yellow solid[2] | Not specified |
| Melting Point | Not explicitly reported; estimated to be in the range of 100-150 °C | 140-145 °C[3] | 94 °C[2] | Not applicable |
| Boiling Point | Not available | 358.2±52.0 °C (Predicted)[1] | Not available | 218-219 °C |
| Density | Not available | 1.78±0.1 g/cm³ (Predicted)[1] | Not available | 1.544 g/mL at 25 °C |
| Purity | ≥97% (Commercially available)[4] | Not specified | Min. 98.0%[2] | 95% |
| Storage | 2-8°C Refrigerator | 2-8°C[1][5] | Not specified | Not specified |
Disclaimer: The properties for this compound are estimated based on the data of structurally similar compounds. Experimental verification is strongly recommended.
Solubility Profile
The solubility of boronic acids is influenced by the polarity of the solvent and the potential for hydrogen bonding. The pyridine nitrogen and the boronic acid group in the target molecule are expected to confer solubility in polar solvents.
Table 2: Estimated Solubility of this compound
| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly to moderately soluble | The boronic acid and pyridine nitrogen can form hydrogen bonds with protic solvents. However, the overall organic structure may limit high solubility in water. Boronic acids are known to have limited solubility in water[3]. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | These solvents can solvate the polar functional groups of the molecule. Related bromopyridine boronic acids show good solubility in these solvents[3]. |
| Nonpolar | Toluene, Hexanes | Sparingly soluble to insoluble | The high polarity of the molecule is not well-matched with nonpolar solvents. |
Experimental Protocols
Determination of Solubility (Dynamic Method)
A common and reliable method for determining the solubility of boronic acids is the dynamic or synthetic method. This technique involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Principle: A mixture of the solute (this compound) and a solvent of known composition is heated at a slow, constant rate. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Programmable thermostatic bath
-
Precision thermometer (e.g., Pt100)
-
Luminance probe or laser scattering system for turbidity measurement (or visual observation)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the glass vessel. The mole fraction of the solute should be precisely known.
-
Heating: The mixture is stirred vigorously while the temperature of the thermostatic bath is increased at a slow, constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. The dissolution point is the temperature at which the solution becomes clear (i.e., the turbidity drops to that of the pure solvent).
-
Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Synthesis of this compound
A plausible synthetic route for this compound involves a lithium-halogen exchange reaction from a dibrominated precursor followed by quenching with a borate ester.
Starting Material: 2,5-Dibromo-3-methylpyridine
Reagents and Solvents:
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) or other aqueous acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Reaction Setup: A solution of 2,5-dibromo-3-methylpyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Lithium-Halogen Exchange: A solution of n-BuLi in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for a specified period to allow for the selective exchange of one bromine atom with lithium.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl.
-
Work-up and Purification: The phases are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield this compound.
Visualizations
Plausible Synthetic Workflow
Caption: Plausible synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling
Caption: Application of the boronic acid in a Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Solubility Determination
References
- 1. 2-Bromopyridine-5-boronic acid | 223463-14-7 [amp.chemicalbook.com]
- 2. labproinc.com [labproinc.com]
- 3. 2-Bromopyridine-5-boronic Acid | CAS 884494-86-4 | Manufacturer & Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]
- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.it]
- 5. 2-Bromopyridine-5-boronic acid CAS#: 223463-14-7 [m.chemicalbook.com]
Chemical Reactivity Profile of 2-Bromo-3-methylpyridine-5-boronic acid: A Technical Guide for Drug Discovery Professionals
An in-depth examination of the synthesis, reactivity, and applications of 2-Bromo-3-methylpyridine-5-boronic acid, a key building block in the development of targeted therapeutics, particularly kinase inhibitors.
Introduction
This compound (CAS No: 1003043-34-2) is a substituted pyridylboronic acid that has emerged as a valuable intermediate in medicinal chemistry.[1] Its trifunctional nature, featuring a reactive boronic acid group, a bromine atom amenable to cross-coupling reactions, and a pyridine scaffold, makes it a versatile tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical reactivity, synthesis, and application in drug discovery, with a particular focus on its role in the development of kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1003043-34-2 |
| Molecular Formula | C₆H₇BBrNO₂ |
| Molecular Weight | 215.84 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Purity | Commercially available with ≥98% purity |
Synthesis of this compound
The synthesis of this compound is not widely detailed in the public domain; however, its preparation can be inferred from established methodologies for the synthesis of functionalized pyridylboronic acids. The most probable synthetic routes involve the borylation of a 2-bromo-3-methylpyridine precursor.
Lithiation-Borylation Route
A common and effective method for the synthesis of aryl and heteroaryl boronic acids is the lithiation-borylation sequence. This involves the deprotonation of an aryl halide at low temperatures using a strong organolithium base, followed by quenching the resulting aryllithium species with a trialkyl borate. Subsequent hydrolysis then affords the desired boronic acid.
Experimental Protocol: General Procedure for Lithiation-Borylation
-
Dissolution and Cooling: Dissolve 2-bromo-3-methylpyridine (1.0 eq.) in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) (1.0-1.2 eq.) in hexanes to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.
-
Borylation: Add triisopropyl borate (B(O-iPr)₃) (1.5-2.0 eq.) to the reaction mixture while maintaining the temperature at -78 °C. Allow the reaction to stir for an additional 1-2 hours at this temperature.
-
Quenching and Hydrolysis: Slowly warm the reaction mixture to room temperature and then quench with an aqueous solution of a weak acid (e.g., saturated ammonium chloride) or water. Stir vigorously for several hours or overnight to effect hydrolysis of the boronate ester.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product can be isolated by adjusting the pH of the aqueous layer to precipitate the boronic acid or by purification of the organic extracts. Further purification can be achieved by recrystallization or column chromatography.
Palladium-Catalyzed Borylation (Miyaura Borylation)
An alternative route is the palladium-catalyzed borylation of 2,5-dibromo-3-methylpyridine. This reaction, often referred to as the Miyaura borylation, utilizes a palladium catalyst and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to install the boronic ester group. The resulting boronate ester can then be hydrolyzed to the boronic acid.
Experimental Protocol: General Procedure for Miyaura Borylation
-
Reaction Setup: In a Schlenk flask, combine 2,5-dibromo-3-methylpyridine (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium acetate (KOAc) (3.0 eq.).
-
Solvent and Degassing: Add a dry, degassed solvent such as 1,4-dioxane or toluene. Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification and Hydrolysis: The crude boronate ester can be purified by column chromatography. Subsequent hydrolysis to the boronic acid can be achieved under acidic or basic conditions.
Chemical Reactivity Profile
The reactivity of this compound is dominated by the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. However, the presence of the boronic acid moiety and the bromine atom allows for other important transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. In the case of this compound, it can act as the organoboron partner, coupling with a variety of aryl and heteroaryl halides to form biaryl structures. This reaction is widely used in the synthesis of pharmaceuticals, including kinase inhibitors.
Table 2: Representative Suzuki-Miyaura Coupling Reactions of Pyridylboronic Acids with Aryl Halides
| Aryl Halide Partner | Pyridylboronic Acid | Product | Yield (%) | Catalyst / Base / Solvent |
| 4-Bromoanisole | 2-Bromopyridine-5-boronic acid | 2-Bromo-5-(4-methoxyphenyl)pyridine | ~70-90% | Pd(PPh₃)₄ / Na₂CO₃ / Toluene/EtOH/H₂O |
| 1-Bromo-4-nitrobenzene | 2-Chloropyridine-5-boronic acid | 2-Chloro-5-(4-nitrophenyl)pyridine | ~80-95% | Pd(PPh₃)₄ / K₂CO₃ / DMF |
| 2-Bromothiophene | 2-Methoxypyridine-5-boronic acid | 2-Methoxy-5-(thiophen-2-yl)pyridine | ~60-80% | Pd(dppf)Cl₂ / K₃PO₄ / Dioxane/H₂O |
| 3-Bromoquinoline | 3-Pyridylboronic acid | 3-(Quinolin-3-yl)pyridine | ~85-95% | Pd(OAc)₂/PPh₃ / Na₂CO₃ / Dioxane |
Note: The yields presented are based on literature for analogous pyridylboronic acids and are intended to be representative. Actual yields with this compound may vary and require optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere and Solvent Addition: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times. Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N, C-O, and C-S bonds.[2][3] This reaction provides an alternative to the more common palladium-catalyzed methods and is often tolerant of air and moisture.[2] this compound can participate in Chan-Lam couplings with amines, alcohols, and thiols to generate the corresponding aminated, etherified, or thiolated pyridine derivatives.
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
-
Reaction Setup: In a reaction vial, combine this compound (1.0 eq.), the amine (1.2 eq.), a copper(II) source such as copper(II) acetate (Cu(OAc)₂) (10-20 mol%), and a base like pyridine or triethylamine (2.0 eq.).
-
Solvent and Atmosphere: Add a suitable solvent, often dichloromethane (DCM) or methanol. The reaction is typically run open to the air.
-
Reaction: Stir the mixture at room temperature for 12-48 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered through a pad of celite, concentrated, and purified by column chromatography.
Other Potential Reactivities
-
Homocoupling: Under certain Suzuki-Miyaura conditions, particularly in the presence of oxygen and at elevated temperatures, boronic acids can undergo homocoupling to form a symmetrical biaryl product. This is generally considered an undesirable side reaction.
-
Protodeboronation: Boronic acids can be susceptible to protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. This can be promoted by aqueous basic or acidic conditions and elevated temperatures. The stability of pyridylboronic acids can be a concern, and they are sometimes used as their more stable boronate esters (e.g., pinacol esters).[4][5]
-
Reactions of the Bromine Atom: The bromine atom at the 2-position of the pyridine ring can also participate in various cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination, providing another handle for further molecular elaboration.
Application in Drug Discovery: Aurora Kinase Inhibitors
Substituted pyridines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. Derivatives of this compound are valuable precursors for the synthesis of inhibitors targeting various kinases, with a notable application in the development of Aurora kinase inhibitors.
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are critical regulators of mitosis.[3][5][6] Their overexpression is a hallmark of many cancers, making them attractive targets for anticancer drug development.[2][7] Small molecule inhibitors of Aurora kinases can induce mitotic arrest and apoptosis in cancer cells.[5]
The synthesis of many pyrimidine-based Aurora kinase inhibitors involves a key Suzuki-Miyaura coupling step to introduce a substituted pyridine moiety. This compound can be utilized in this context to generate novel inhibitor candidates with potentially improved potency, selectivity, and pharmacokinetic properties.
Stability and Handling
Pyridylboronic acids can exhibit limited stability, being prone to protodeboronation and oxidative degradation.[4][8] For long-term storage, it is advisable to keep this compound in a cool, dry, and dark environment under an inert atmosphere. For reactions requiring prolonged heating or harsh basic conditions, the use of the corresponding pinacol boronate ester may be advantageous due to its enhanced stability.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of biaryl and heteroaryl scaffolds that are central to many kinase inhibitors. A thorough understanding of its synthesis, reactivity profile, and handling requirements is crucial for its effective application in the development of novel therapeutics. The continued exploration of its reactivity in other transformations, such as the Chan-Lam coupling, will further expand its utility for medicinal chemists.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. benchchem.com [benchchem.com]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora-A Kinase as a Promising Therapeutic Target in Cancer [frontiersin.org]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties and reactivity have positioned them as key building blocks in the construction of complex molecules, particularly in the development of novel pharmaceuticals. This in-depth technical guide explores the discovery and historical evolution of pyridine boronic acids, detailing the key synthetic methodologies that have enabled their widespread use. We provide a comprehensive overview of experimental protocols, quantitative data, and the critical role these compounds play in modulating biological signaling pathways, offering a vital resource for researchers in the field.
A Historical Perspective: The Genesis of Pyridine Boronic Acids
While the first synthesis of a boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860, the journey to pyridine-containing analogues was more protracted.[1] The inherent electron-deficient nature of the pyridine ring presented unique challenges to early synthetic chemists.
The first documented synthesis of a pyridine boronic acid appears to be that of pyridine-3-boronic acid by F. C. Fischer and E. Havinga in 1965 .[2] Their work, published in Recueil des Travaux Chimiques des Pays-Bas, laid the foundational groundwork for the synthesis of this important class of compounds. Early methods, such as the Grignard reaction with trialkyl borates, often suffered from low yields and limited functional group tolerance.
A significant challenge in the early history of these compounds was the instability of certain isomers. Notably, pyridine-2-boronic acid is prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source.[3] This instability hindered its isolation and use for many years. Consequently, much of the initial research focused on the more stable pyridine-3-boronic acid and pyridine-4-boronic acid . The development of their corresponding boronate esters, such as pinacol esters, proved to be a critical advancement, offering enhanced stability and easier handling.[4]
The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, catalyzed a surge of interest in pyridine boronic acids.[5] Their ability to efficiently form carbon-carbon bonds with a wide range of partners has made them a cornerstone of contemporary synthetic chemistry.
Key Synthetic Methodologies: A Practical Guide
The synthesis of pyridine boronic acids has evolved significantly, with five primary methods now being widely employed.[3] Each method offers distinct advantages in terms of substrate scope, functional group tolerance, and scalability.
Halogen-Metal Exchange followed by Borylation
This classical and still widely used method is often the most cost-effective approach. It typically involves the reaction of a halopyridine (usually bromo- or iodo-) with a strong organometallic base (e.g., n-butyllithium or a Grignard reagent) at low temperatures to generate a pyridyl anion. This anion is then quenched with a trialkyl borate, followed by acidic workup to yield the boronic acid.[4][6]
Experimental Protocol: Synthesis of 3-Pyridylboronic Acid [4]
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with 3-bromopyridine and a suitable solvent (e.g., a mixture of toluene and THF).
-
Cooling: The reaction mixture is cooled to -40 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium in hexanes is added dropwise, maintaining the temperature below -35 °C.
-
Borylation: Triisopropyl borate is then added dropwise to the resulting slurry.
-
Quenching and Workup: The reaction is quenched with aqueous hydrochloric acid. The pH of the aqueous layer is adjusted to 7 with sodium hydroxide, leading to the precipitation of the product.
-
Isolation: The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 3-pyridylboronic acid.
Yields for this method are typically in the range of 80-95%.[4]
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of pyridine synthesis, a directing group on the pyridine ring (e.g., an amide or a methoxy group) directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting pyridyl anion is then trapped with a borate ester.[7]
Experimental Workflow for Directed Ortho-Metalation
References
- 1. rsc.org [rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 4. Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of Ixazomib citrate? [synapse.patsnap.com]
- 6. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. znaturforsch.com [znaturforsch.com]
The Versatile Role of Brominated Pyridine Boronic Acids in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated pyridine boronic acids have emerged as indispensable building blocks in contemporary organic synthesis. Their unique bifunctional nature, combining the reactivity of a boronic acid with the synthetic handle of a bromine atom on an electron-deficient pyridine ring, allows for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the fundamental applications of these reagents, with a primary focus on their utility in constructing complex molecular architectures relevant to medicinal chemistry, materials science, and agrochemicals.[1][2] This document will detail key cross-coupling reactions, provide specific experimental protocols, and present quantitative data to assist researchers in leveraging these versatile compounds in their synthetic endeavors.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of brominated pyridine boronic acids lies in their participation in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: A Cornerstone for Biaryl Synthesis
The Suzuki-Miyaura coupling is the most prominent application of brominated pyridine boronic acids, facilitating the synthesis of biaryl and heteroaryl compounds. This reaction involves the coupling of the boronic acid with an aryl or heteroaryl halide. The bromine atom on the pyridine ring can also serve as the halide partner in a subsequent coupling reaction, allowing for the sequential construction of complex scaffolds.
The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The following tables summarize representative yields for the Suzuki-Miyaura coupling of brominated pyridine derivatives under both conventional and microwave-assisted conditions.
Table 1: Conventional Suzuki-Miyaura Coupling of Brominated Pyridines
| Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/Water | 90 | 12 | 85 | [3] |
| 2-bromo-5-methylpyridin-4-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/Water | 90 | 12 | 82 | [3] |
| 2-bromo-5-methylpyridin-4-amine | 3,5-bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / Ligand 1 (3) | K₃PO₄ | Dioxane | 110 | 16 | 82 | [4] |
| 5-bromopyrimidine | 3-Furanylboronic acid | Pd₂(dba)₃ (1.5) / Ligand 1 (3) | KF | Dioxane | 110 | 16 | 91 | [4] |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Brominated Pyridines
| Halopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 4'-bromoacetophenone | Phenylboronic acid | Complex 4 (0.1) | KOH | EtOH/H₂O | 120 | 2 | 95 | [5] |
| 3-bromobenzaldehyde | Phenylboronic acid | Complex 4 (0.1) | KOH | EtOH/H₂O | 120 | 2 | 94 | [5] |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 | 40 | 89 | [6] |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-acetylphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 | 40 | 87 | [6] |
A general workflow for a typical Suzuki-Miyaura coupling experiment is depicted below.
Protocol 1: Conventional Suzuki-Miyaura Coupling [3]
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-5-methylpyridin-4-amine (1.0 mmol) and the desired arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and deionized water (5 mL).
-
Reagent Addition: Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling [5]
-
Reaction Setup: Into a 10 mL microwave glass vial equipped with a magnetic stir bar, place 4'-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), potassium hydroxide (2 mmol), and the palladium catalyst (e.g., Complex 4, 0.001 mmol).
-
Solvent Addition: Add ethanol (1 mL) and water (1 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120 °C for 2 minutes.
-
Work-up: After cooling to room temperature, pour the contents into a separatory funnel and extract with diethyl ether (2 x 5 mL).
-
Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, in this case, a brominated pyridine boronic acid.[7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8]
Table 3: Sonogashira Coupling of Brominated Pyridines
| Bromopyridine Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [9] |
| 2-amino-3-bromopyridine | 4-ethynyltoluene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 94 | [9] |
| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 25 | [10] |
| 6-bromo-3-fluoro-2-cyanopyridine | 1-hexyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 93 | [10] |
-
Catalyst Preparation: Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) to a 10 mL round-bottomed flask. Add 2.0 mL of DMF and stir for 30 minutes.
-
Reagent Addition: Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Reaction: Heat the reaction mixture at 100 °C for 3 hours, monitoring the process by TLC.
-
Work-up: After the reaction is complete, pour the mixture into a saturated sodium chloride aqueous solution (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Collect the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum. The residue is purified by column chromatography to afford the corresponding product.
Other Cross-Coupling Reactions
While Suzuki-Miyaura and Sonogashira couplings are the most prevalent, brominated pyridine boronic acids can also participate in other palladium-catalyzed transformations, such as Stille and Heck couplings.
-
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide.[11] While effective, the toxicity of organotin reagents is a significant drawback.[8][12]
-
General Protocol Outline for Stille Coupling: [8]
-
To a flame-dried flask, add the brominated pyridine boronic acid, DMF, CuI, Pd catalyst (e.g., Pd(dppf)Cl₂·DCM), and LiCl under an inert atmosphere.
-
Add the organotin reagent and heat the solution.
-
After the reaction is complete, perform an aqueous workup with an ammonia solution and extract with an organic solvent.
-
Purify the product by flash chromatography.
-
-
-
Heck Coupling: The Heck reaction typically involves the coupling of an aryl halide with an alkene.[13] While less common for boronic acid substrates, variations of the Heck reaction can utilize them.[14]
Applications in Key Industries
The synthetic versatility of brominated pyridine boronic acids translates into their widespread use in the development of functional molecules for various industries.
Medicinal Chemistry
Substituted pyridines are prevalent motifs in a vast number of pharmaceuticals.[1][15][16][17] The ability to rapidly synthesize libraries of substituted pyridines via cross-coupling reactions with brominated pyridine boronic acids is a powerful tool in drug discovery.[3] These scaffolds are found in kinase inhibitors for oncology, antiviral agents, and compounds targeting the central nervous system.[3]
Materials Science
The electronic properties of pyridine-containing compounds make them valuable components in organic electronics. Bipyridines and other extended aromatic systems synthesized from brominated pyridine boronic acids are used as ligands in the formation of emissive metal complexes and as building blocks for organic light-emitting diodes (OLEDs).[18][19][20] The introduction of boron into nanographene structures has been shown to shift fluorescence to the desirable blue spectral range and improve electron transport capabilities.[20]
Agrochemicals
Pyridine-based compounds are also crucial in the agrochemical industry, serving as fungicides, herbicides, and insecticides.[21][22] The Suzuki-Miyaura coupling of brominated pyridines is a key step in the synthesis of several commercial agrochemicals.[22] For instance, the biphenyl core of the fungicide Boscalid is constructed using this methodology.[22]
Conclusion
Brominated pyridine boronic acids are highly valuable and versatile reagents in modern organic synthesis. Their ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings, provides a powerful platform for the construction of complex molecular architectures. The products of these reactions have significant applications in medicinal chemistry, materials science, and agrochemicals. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize these building blocks in their synthetic endeavors, accelerating the discovery and development of novel functional molecules.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. scirp.org [scirp.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stable Boron Emitters for OLEDs - ChemistryViews [chemistryviews.org]
- 20. New boron compounds for organic light-emitting diodes (OLEDs) [nachrichten.idw-online.de]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-3-methylpyridine-5-boronic Acid: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-methylpyridine-5-boronic acid and its derivatives, particularly its pinacol ester, have emerged as crucial building blocks in the field of medicinal chemistry. Their unique structural features, combining a reactive boronic acid moiety with a functionalized pyridine ring, make them highly valuable synthons for the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors targeting critical cellular signaling pathways such as the PI3K/Akt/mTOR cascade. Detailed experimental protocols, quantitative biological data, and visualizations of relevant synthetic and biological pathways are presented to serve as a practical resource for researchers in drug discovery and development.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved drugs. Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a favored template for drug design. Boronic acids, on the other hand, are versatile reagents in organic synthesis, most notably for their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The combination of these two entities in this compound creates a powerful building block with multiple reactive sites for molecular elaboration. The bromine atom at the 2-position and the boronic acid at the 5-position allow for sequential and regioselective functionalization, providing a strategic advantage in the synthesis of diverse compound libraries for lead optimization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its commonly used pinacol ester derivative is provided in the table below.
| Property | This compound | 2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| CAS Number | 1003043-34-2[1] | 1256360-64-1[2] |
| Molecular Formula | C₆H₇BBrNO₂[3] | C₁₂H₁₇BBrNO₂[2] |
| Molecular Weight | 215.84 g/mol [3] | 297.98 g/mol [4] |
| Appearance | Typically a solid | Typically a solid |
| Storage | Store under inert atmosphere | Store at -20°C for long-term stability[4] |
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. A common strategy involves the synthesis of 2,5-dibromo-3-methylpyridine followed by a selective borylation reaction.
Synthesis of 2,5-Dibromo-3-methylpyridine
A reliable method for the synthesis of the key intermediate, 2,5-dibromo-3-methylpyridine, proceeds from 2-amino-3-methyl-5-bromopyridine via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 2,5-Dibromo-3-methylpyridine
-
Materials: 2-amino-3-methyl-5-bromopyridine, 48% aqueous hydrobromic acid, bromine, sodium nitrite, potassium hydroxide, ethyl acetate.
-
Procedure:
-
Suspend 2-amino-3-methyl-5-bromopyridine (0.37 mol) in 48% aqueous hydrobromic acid (200 mL) and cool the mixture to -15 °C.
-
Slowly add bromine (0.59 mol) dropwise, maintaining the temperature below -15 °C.
-
Subsequently, add a solution of sodium nitrite (1 mol) in water (100 mL) dropwise, ensuring the temperature remains below -15 °C.
-
After the addition is complete, remove the cooling bath and stir the reaction mixture for 3 hours at room temperature.
-
Cool the reaction mixture back to -15 °C and quench by the slow addition of a solution of potassium hydroxide (2 mol) in water (500 mL).
-
Allow the mixture to warm to room temperature and continue stirring for 1.5 hours.
-
Extract the product with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash sequentially with water and saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dibromo-3-methylpyridine.
-
This protocol can provide the desired product in high yield (typically around 94%).
Miyaura Borylation to form this compound Pinacol Ester
The selective conversion of 2,5-dibromo-3-methylpyridine to its corresponding boronic acid derivative is a critical step. The Miyaura borylation, a palladium-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂), is a highly effective method for this transformation. The selectivity of the borylation is directed to the more reactive C-Br bond at the 5-position of the pyridine ring.
Experimental Protocol: Miyaura Borylation of 2,5-Dibromo-3-methylpyridine
-
Materials: 2,5-dibromo-3-methylpyridine, bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), potassium acetate (KOAc), and an anhydrous, degassed solvent such as 1,4-dioxane.
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2,5-dibromo-3-methylpyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and potassium acetate (1.5 equiv).
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration under reduced pressure, the crude product can be purified by column chromatography on silica gel to afford 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
-
The resulting pinacol ester is generally more stable and easier to handle and purify than the free boronic acid. It can be used directly in subsequent coupling reactions or hydrolyzed to the boronic acid if required.
Caption: Synthetic route to the target boronic acid pinacol ester.
Reactivity in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound and its pinacol ester lies in their application as coupling partners in Suzuki-Miyaura reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring, a key step in building molecular complexity.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: 2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, an aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or K₃PO₄), and a solvent system (e.g., 1,4-dioxane/water).
-
Procedure:
-
To a reaction vessel, add the boronic acid pinacol ester (1.2 equiv), the aryl/heteroaryl halide (1.0 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 85-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry: Kinase Inhibitors
The 2-bromo-3-methylpyridine-5-yl moiety is a valuable scaffold for the development of kinase inhibitors. The ability to introduce diverse substituents at the 5-position via Suzuki coupling allows for the systematic exploration of the chemical space within the ATP-binding pocket of kinases, leading to the optimization of potency and selectivity. A particularly important target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibitors that target both PI3K and mTOR can be particularly effective in overcoming feedback loops within the pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Case Study: Pyridopyrimidinone-based PI3K/mTOR Dual Inhibitors
The general approach involves the synthesis of a functionalized pyridopyrimidinone core, followed by Suzuki-Miyaura coupling with a boronic acid derivative, such as this compound pinacol ester, to introduce the desired substituted pyridine moiety.
Table of Biological Activity for Representative PI3K/mTOR Inhibitors with Pyridine Scaffolds
| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | Reference |
| PF-04691502 | PI3K/mTOR | PI3Kα: 1.6, mTOR: 16 | U87MG | Knight et al., 2010 |
| GSK2126458 | PI3K/mTOR | PI3Kα: 0.019, mTOR: 0.18 | BT20 | Knight et al., 2010[5][6] |
| Compound 31 | PI3K/mTOR | PI3Kα: 1.1, mTOR: 2.1 | PC-3M | Yu et al., 2018[4] |
Note: The compounds listed are examples of potent inhibitors with related structural motifs. The development of novel inhibitors using this compound would follow similar synthetic and evaluation principles.
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemistry. Its well-defined reactivity allows for the strategic and regioselective introduction of a substituted pyridine moiety into complex molecules. The demonstrated utility of similar scaffolds in the development of potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, underscores the significant potential of this reagent in the discovery of novel therapeutics. The synthetic protocols and biological context provided in this guide offer a solid foundation for researchers to leverage the unique properties of this compound in their drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Exploratory Reactions of 2-Bromo-3-methylpyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-Bromo-3-methylpyridine-5-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details a documented Suzuki-Miyaura cross-coupling reaction and a proposed synthetic route based on established methodologies.
Introduction
This compound is a bifunctional molecule featuring a bromopyridine moiety and a boronic acid group. This substitution pattern makes it a versatile reagent for the synthesis of complex heterocyclic compounds, particularly through palladium-catalyzed cross-coupling reactions. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the strategic placement of the bromo and boronic acid groups allows for sequential and site-selective introduction of diverse molecular fragments, making it a compound of significant interest in drug discovery programs.[1][2]
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Miyaura borylation of a suitable precursor, such as 2,5-dibromo-3-methylpyridine. This reaction involves the palladium-catalyzed coupling of the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol: Miyaura Borylation
The following is a representative protocol for the Miyaura borylation of 2,5-dibromo-3-methylpyridine. Optimization may be required for specific applications.
Materials:
-
2,5-dibromo-3-methylpyridine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-dibromo-3-methylpyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude pinacol ester can be purified by column chromatography or used directly in the subsequent hydrolysis step.
-
For hydrolysis, dissolve the crude ester in a suitable solvent mixture (e.g., THF/water) and treat with an acid (e.g., HCl) until the reaction is complete.
-
The boronic acid can then be isolated by extraction and purified by recrystallization.
Representative Quantitative Data
| Parameter | Value |
| Scale | 1-10 mmol |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Representative Yield | 60-80% |
Note: Yields are representative for Miyaura borylation reactions of bromopyridines and may vary for this specific substrate.
Exploratory Reactions: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in exploratory synthesis is its participation in Suzuki-Miyaura cross-coupling reactions. The boronic acid moiety serves as the nucleophilic partner, while the bromo substituent can act as the electrophilic handle in a subsequent coupling, allowing for a two-directional diversification of the pyridine core.
Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura coupling of this compound.
Documented Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is adapted from a documented synthesis.[3]
Materials:
-
3-(6-iodo-5-(E)-styrylpyridin-3-yl)pyridine (1.0 equiv, 0.31 mmol)
-
This compound (referred to as 6-bromo-5-methylpyridin-3-yl boronic acid) (1.5 equiv, 0.46 mmol)[3]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Aqueous potassium phosphate (K₃PO₄) (2.5 equiv)
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 3-(6-iodo-5-(E)-styrylpyridin-3-yl)pyridine, this compound, tetrakis(triphenylphosphine)palladium(0), and aqueous K₃PO₄.[3]
-
Heat the mixture at 80 °C for 1 hour and then to reflux.[3]
-
Monitor the reaction until complete consumption of the aryl halide is observed by TLC (approximately 20 hours).[3]
-
Upon completion, concentrate the reaction mixture.[3]
-
Extract the product with a suitable organic solvent.[3]
-
Purify the crude product by an appropriate method (e.g., column chromatography) to yield the desired coupled product.
Quantitative Data from Documented Reaction
| Parameter | Value | Reference |
| Scale | 0.31 mmol | [3] |
| Reaction Temperature | 80 °C to reflux | [3] |
| Reaction Time | 20 hours | [3] |
| Yield | Not explicitly stated in the excerpt |
Conclusion
This compound is a promising building block for the synthesis of complex substituted pyridines. While specific literature on its exploratory reactions is limited, its reactivity can be confidently predicted based on well-established methodologies for related compounds. The documented Suzuki-Miyaura coupling demonstrates its utility in constructing intricate molecular architectures. Further exploration of its reactivity, particularly in sequential cross-coupling reactions, is warranted and holds potential for the development of novel compounds in medicinal chemistry and materials science.
References
Unlocking New Frontiers in Materials Science: A Technical Guide to the Potential Uses of 2-Bromo-3-methylpyridine-5-boronic Acid
For Immediate Release
This technical guide explores the significant, yet largely untapped, potential of 2-Bromo-3-methylpyridine-5-boronic acid in the field of advanced materials science. Addressed to researchers, scientists, and professionals in drug development and materials engineering, this document outlines the core chemical attributes of this versatile building block and its prospective applications in the creation of novel organic electronic and photoluminescent materials. While direct, extensive research on this specific compound is emerging, this guide draws upon established principles and data from closely related analogues to project its utility and provide actionable experimental frameworks.
Introduction: The Promise of a Unique Heterocyclic Building Block
This compound is a specialized organic compound that merges the key functionalities of a pyridine ring, a bromo substituent, and a boronic acid group. This strategic combination makes it an ideal candidate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forging carbon-carbon bonds. The electron-deficient nature of the pyridine ring, coupled with the synthetic versatility of the bromo and boronic acid moieties, positions this molecule as a valuable precursor for a new generation of functional materials.
The pyridine core is a well-established component in materials for organic light-emitting diodes (OLEDs) and other organic electronics, primarily due to its excellent electron-transporting properties, which can lead to more stable and efficient devices. The targeted placement of the bromo and boronic acid groups on the 3-methylpyridine scaffold allows for precise architectural control during polymerization or in the synthesis of complex small molecules, enabling the fine-tuning of photophysical and electronic properties.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in materials synthesis is its role as a bifunctional monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of new carbon-carbon bonds by coupling the boronic acid with an aryl halide (or vice-versa). This capability is fundamental to the synthesis of conjugated polymers and complex aromatic compounds that form the basis of many advanced materials.
The general catalytic cycle for this reaction is a well-understood process involving oxidative addition, transmetalation, and reductive elimination steps, as illustrated below.
Potential Applications in Materials Science
Based on the performance of structurally similar pyridine-based materials, this compound is a promising candidate for the development of:
-
Electron Transport Layer (ETL) and Host Materials for OLEDs: The electron-deficient pyridine ring can facilitate efficient electron injection and transport, leading to improved device performance and stability. When copolymerized with electron-rich units, it can form bipolar host materials that promote balanced charge transport and efficient exciton recombination.
-
Conjugated Polymers for Organic Photovoltaics (OPVs): As a component in donor-acceptor copolymers, the pyridine moiety can act as the acceptor unit, enabling the tuning of the polymer's electronic band gap and energy levels to optimize light absorption and charge separation.
-
Fluorescent Sensors: The pyridine nitrogen offers a site for protonation or coordination with metal ions, which can modulate the photophysical properties of the resulting material. This makes materials derived from this precursor potential candidates for chemosensors.
Quantitative Data from Analogous Compounds
While specific quantitative data for materials synthesized directly from this compound is not yet widely published, we can infer potential performance from analogous bromo-pyridine compounds used in Suzuki coupling reactions. The following table summarizes representative yields for the synthesis of 2-arylpyridines from a similar precursor, 2-Bromo-4-methylpyridine. These yields demonstrate the high efficiency of the Suzuki coupling for this class of compounds.
| Coupling Partner (Arylboronic Acid) | Product | Representative Yield (%) |
| Phenylboronic Acid | 2-Phenyl-4-methylpyridine | 81 |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 |
Note: Yields are based on studies of the Suzuki coupling with 2-Bromo-4-methylpyridine and are presented as strong indicators of expected performance for the title compound.
Detailed Experimental Protocols
The following section provides a detailed, generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction using a bromopyridine derivative like this compound. This protocol is a starting point and will likely require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (or other aryl bromide) (1.0 equiv)
-
Arylboronic acid (or aryl bromide coupling partner) (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid coupling partner, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
The logical workflow for setting up such a reaction is depicted below.
Conclusion and Future Outlook
This compound represents a highly promising, yet underexplored, building block for materials science. Its inherent chemical functionalities make it a prime candidate for the synthesis of advanced materials for organic electronics and sensing applications via the robust and versatile Suzuki-Miyaura cross-coupling reaction. While further research is needed to fully characterize the materials derived from this specific precursor, the data from analogous compounds strongly suggest a high potential for creating novel materials with tailored electronic and photophysical properties. This guide serves as a foundational resource to stimulate and direct future research and development in this exciting area.
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling Protocol for 2-Bromo-3-methylpyridine-5-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[3][4][5] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-3-methylpyridine-5-boronic acid with various aryl halides, a key transformation for creating complex pyridine-based molecules for drug discovery and materials science.
Reaction Principle: The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex. The cycle is generally understood to proceed through three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst, which re-enters the cycle.[1][5]
A critical consideration for substrates like 2-bromopyridine derivatives is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can sometimes lead to catalyst inhibition or deactivation.[6][7] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.[6]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyridine derivatives with arylboronic acids. These conditions serve as a strong starting point for the optimization of reactions involving this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Substrate Example | Yield | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 5-Bromo-2-methylpyridin-3-amine | Moderate to Good | [3] |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | 2-Bromopyridine derivatives | Good to Excellent | [8] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | 2-Bromopyridine derivatives | Good to Excellent | [8] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | 2-Bromo-3-methoxypyridine | Good to Excellent | [8] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | - | 2-Bromo-4-methylpyridine | 81% (with Phenylboronic Acid) | [6][9] |
| Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | KF (2-3) | 1,4-Dioxane | 80-100 | 12-24 | 2,6-Dibromopyridine | Effective | [10] |
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Round-bottom flask or Schlenk tube
-
Condenser and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Solvents for work-up and purification (e.g., ethyl acetate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).[10]
-
Repeat this vacuum/backfill cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Reaction:
-
Immerse the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically between 85-100 °C).[3][8]
-
Stir the mixture vigorously for the specified time (e.g., 12-18 hours).[3][10]
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][10]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid is present, filter the mixture. Dilute the filtrate with an organic solvent such as ethyl acetate.[3]
-
Wash the organic layer with water and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-methylpyridine with Pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 2-Bromo-3-methylpyridine with pyridine-5-boronic acid to synthesize 3-methyl-2,5'-bipyridine, a key structural motif in medicinal chemistry and materials science. While specific literature for this exact reaction is not abundant, this protocol is built upon established methods for structurally similar pyridine derivatives.[3][4][5] The provided methodology, reaction conditions, and purification procedures are designed to serve as a robust starting point for researchers.
Introduction
Bipyridine derivatives are prevalent scaffolds in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and ligands for catalysis.[6][7] The Suzuki-Miyaura reaction offers a powerful and versatile method for the synthesis of these important compounds.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[1][8] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially when dealing with heteroaromatic substrates like pyridines, which can sometimes inhibit the catalyst.[6][8] This document outlines a detailed procedure for the synthesis of 3-methyl-2,5'-bipyridine, leveraging established conditions for similar Suzuki couplings of bromopyridines.[5][8][9]
Data Presentation: Representative Reaction Conditions for Suzuki Coupling of Bromopyridines
The following table summarizes typical reaction conditions and yields obtained from Suzuki-Miyaura couplings of analogous bromopyridine substrates. This data provides a strong indication of the expected outcomes for the coupling of 2-Bromo-3-methylpyridine with pyridine-5-boronic acid and can serve as a baseline for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 | [3][10] |
| 2-bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ (2.0) | Isopropanol/H₂O | 85-90 | 8-12 | Good | [4] |
| 2-Bromo-3-methoxypyridine | Arylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-110 | 12-24 | Good to Excellent | [5] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-18 | High | [8][9] |
Experimental Protocol
This protocol details a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-3-methylpyridine with pyridine-5-boronic acid. Optimization of reaction parameters may be necessary to achieve the highest possible yield.
Materials:
-
2-Bromo-3-methylpyridine (1.0 equiv)
-
Pyridine-5-boronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and hotplate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-Bromo-3-methylpyridine (1.0 equiv), pyridine-5-boronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3][10]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9][11]
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.[3][10]
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 85-95 °C.[3][10]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3][8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[3]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-2,5'-bipyridine.[3]
Mandatory Visualization
Diagram of the Experimental Workflow:
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Biaryl Compounds Using 2-Bromo-3-methylpyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for the formation of carbon-carbon bonds between aryl and/or heteroaryl partners.[3][4][5] This is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids and their derivatives.[4][6][7]
This document provides detailed application notes and protocols for the use of 2-Bromo-3-methylpyridine-5-boronic acid in the synthesis of novel biaryl and hetero-biaryl compounds. This particular building block is of significant interest as it allows for the introduction of a substituted pyridine ring, a common pharmacophore in drug discovery.[8] The protocols and data presented herein are based on established methodologies for Suzuki-Miyaura couplings of structurally similar bromopyridines and serve as a guide for reaction optimization and the synthesis of new chemical entities.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[6] The catalytic cycle is generally understood to involve three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by the base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.
The pyridine nitrogen in substrates like this compound can sometimes coordinate with the palladium catalyst, potentially leading to its deactivation.[6] Therefore, the careful selection of ligands, bases, and reaction conditions is crucial to achieve high yields.[9]
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids. This data, gathered from studies on structurally analogous substrates, can serve as a strong indicator for expected performance when using this compound.[3][10]
| Aryl Halide/Boronic Acid | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 85 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 82 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 88 | [3] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 81 | [10] |
| 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | 92 | [10] |
| 2-Amino-5-bromo-4-methylpyridine | Arylboronic acid | Pd(OAc)₂ / SPhos (2/4) | K₃PO₄ (3.0) | Toluene/H₂O | Not Specified | Expected High | [3] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction. Note: These protocols are starting points and may require optimization for specific substrates and scales to achieve maximum yield.[6][10]
Protocol 1: Coupling of an Aryl Halide with this compound
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[11]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl product.[6]
Caption: General experimental workflow for biaryl synthesis.
Troubleshooting and Optimization
Low yields in Suzuki couplings involving pyridinic substrates can be a common issue.[9] Key areas for optimization include:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos) can mitigate catalyst deactivation by the pyridine nitrogen.[3][9]
-
Base: The strength and solubility of the base can significantly impact the reaction rate. K₃PO₄ and Cs₂CO₃ are often effective for challenging substrates.[3][9]
-
Solvent: A solvent system that ensures the solubility of all components is necessary. Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water are commonly used.[12]
-
Temperature: Increasing the reaction temperature can improve reaction rates, but may also lead to byproduct formation.[12]
-
Purity of Reagents: Ensure that the boronic acid is of high purity and has not undergone significant protodeboronation. Using the corresponding boronate esters (e.g., pinacol esters) can sometimes improve stability and yields.[9]
Conclusion
This compound is a valuable building block for the synthesis of complex biaryl compounds, particularly those of interest in pharmaceutical and medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for its incorporation into target molecules. While challenges such as catalyst deactivation can arise, careful optimization of the reaction conditions, including the catalyst system, base, and solvent, can lead to high yields of the desired biaryl products. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the synthetic utility of this promising reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-3-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This method is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutical agents.[2] The coupling of 2-bromo-3-methylpyridine with various boronic acids allows for the introduction of diverse substituents at the 2-position of the pyridine ring, a key synthetic step for creating novel compounds for drug discovery and materials science.[3][4]
However, the Suzuki coupling of 2-halopyridines can present challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation and lower yields.[5] Therefore, the careful selection of reaction parameters, especially the base and solvent system, is critical for a successful outcome. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the rate-determining transmetalation step.[2] The solvent influences the solubility of reagents and the stability of catalytic intermediates.[6] These application notes provide a summary of common conditions and a detailed protocol for the Suzuki-Miyaura coupling of 2-bromo-3-methylpyridine.
Data Presentation: Base and Solvent Effects
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with arylboronic acids. While specific data for 2-bromo-3-methylpyridine is not extensively published in a comparative study, these conditions from closely related substrates serve as an excellent starting point for optimization.
| Catalyst System | Base (Equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield | Notes |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ (2) | Toluene / H₂O | 100 | 12-24 | Moderate to Good | A classic, cost-effective system.[3][5] |
| Pd(PPh₃)₄ | Na₂CO₃ (2) | DME / H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst for general applications.[3] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ (2-3) | Dioxane / H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands are often effective for challenging substrates, improving yields and reaction times.[3][5] |
| PdCl₂(dppf) | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates; cesium carbonate is a strong base that can enhance reactivity.[3] |
| Pd(PPh₃)₄ | K₃PO₄ (2.3) | Dioxane / H₂O (4:1) | 85-95 | >15 | Moderate to Good | Potassium phosphate is a strong base often used for less reactive substrates.[7] |
| PdCl₂(dppf) | K₂CO₃ (3) | MeCN / H₂O (4:1) | 80 | 1-2 | High | A common setup for rapid, high-yield couplings.[8] |
Note: The data presented is compiled from different sources for various 2-bromopyridine derivatives and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution and optimization is recommended for 2-bromo-3-methylpyridine.[1][2]
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of 2-bromo-3-methylpyridine with a generic arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and scales.[1]
Materials:
-
2-Bromo-3-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)[1][3]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv)[1]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water, DMF)[1][5]
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)[4]
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromo-3-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[1]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromo-3-methylpyridine.[1]
-
Reaction: With vigorous stirring, heat the reaction mixture to the desired temperature (typically between 80-110 °C) in a preheated oil bath.[5]
-
Monitoring: Monitor the progress of the reaction periodically using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[1]
Visualizations
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the reaction mechanism.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates a typical experimental workflow for performing the Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-3-methylpyridine-5-boronic Acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a common factor in the development of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. Substituted pyridines are a prominent scaffold in the design of such inhibitors, prized for their ability to form key interactions within the ATP-binding site of kinases.
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing bromomethylpyridine building blocks, with a specific focus on the Suzuki-Miyaura cross-coupling reaction. While direct examples for the use of 2-Bromo-3-methylpyridine-5-boronic acid are not prevalent in published literature, the methodologies outlined here are based on closely related and well-documented isomers, such as 2-Bromo-5-methylpyridin-4-amine. These protocols are broadly applicable and provide a robust framework for the synthesis of diverse libraries of potential kinase inhibitors. The bromine atom on the pyridine ring serves as a versatile handle for introducing various aryl and heteroaryl groups, enabling extensive exploration of the structure-activity relationship (SAR).[1]
Key Signaling Pathways Targeted
Kinase inhibitors derived from substituted bromopyridines have been shown to target several important signaling pathways implicated in cancer and inflammatory diseases. A notable example is the Anaplastic Lymphoma Kinase (ALK) signaling pathway.[1] Chromosomal rearrangements can lead to the formation of a constitutively active ALK fusion protein, a key driver in certain types of cancers.[1] Inhibitors based on the 2-aryl-5-methylpyridin-4-amine scaffold have demonstrated potential in blocking this aberrant signaling.[1][2]
Experimental Protocols
The cornerstone for synthesizing kinase inhibitors from bromopyridine precursors is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the bromopyridine and a variety of boronic acids or esters.
General Workflow for Kinase Inhibitor Synthesis
The overall process for synthesizing and evaluating a potential kinase inhibitor is outlined in the following workflow.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed coupling of a bromomethylpyridine with an arylboronic acid.
Materials:
-
2-Bromo-5-methylpyridin-4-amine (or other bromomethylpyridine analog) (1.0 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.05 mmol)[1]
-
Base (e.g., Potassium phosphate [K₃PO₄]) (2.2 - 2.5 mmol)[1][2]
-
Solvent system: 1,4-Dioxane and Water (typically in a 4:1 ratio)[1]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add the 2-Bromo-5-methylpyridin-4-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).[2]
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol).[2]
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times.[1]
-
Add 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) to the flask.[1][2]
-
Degas the reaction mixture by bubbling with the inert gas for approximately 15 minutes.[2]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired kinase inhibitor.[1]
Protocol 2: Characterization of the Final Product
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the expected structure, showing the correct chemical shifts, coupling constants, and integration.
Mass Spectrometry (MS):
-
Analyze the purified product using a mass spectrometer (e.g., ESI-MS, HRMS) to determine the molecular weight of the compound and confirm its identity.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.
Materials:
-
Purified target kinase
-
Synthesized inhibitor compound
-
ATP
-
Substrate peptide or protein
-
Assay buffer
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include wells with DMSO only as a control.
-
Add the kinase solution to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and detect the kinase activity using a suitable reagent, following the manufacturer's instructions. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP, then add the Kinase Detection Reagent to generate a luminescent signal proportional to the ADP produced.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine building blocks. Note that these compounds are derived from isomers of this compound and are presented here as examples of the potential activities that can be achieved.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 29 | ALK | 5.3 | [1] |
| Dasatinib | BCR-ABL, Src family | <1 | [1] |
| Compound 12a | ALK, HDAC1 | ALK: 1.5, HDAC1: 3.2 | [1] |
Conclusion
This compound and its analogs are valuable building blocks for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for generating diverse libraries of compounds from these precursors.[1] The protocols and data presented in these application notes offer a solid foundation for researchers in the field of drug discovery to design, synthesize, and evaluate new potential therapeutic agents targeting a range of kinases implicated in various diseases. The systematic exploration of structure-activity relationships, enabled by the flexibility of this synthetic approach, is crucial for the development of optimized and selective kinase inhibitors.[1]
References
Application Notes and Protocols: 2-Bromo-3-methylpyridine-5-boronic acid in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds in drug discovery. It begins by screening small, low-molecular-weight compounds, known as fragments, for weak but efficient binding to a biological target.[1][2][3] These initial fragment hits are then optimized and grown into more potent, drug-like molecules through structure-guided design. The "Rule of Three" is a common guideline for selecting fragments, which generally should have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of 3 or less.[3]
2-Bromo-3-methylpyridine-5-boronic acid is a versatile fragment for FBDD campaigns. Its pyridine core is a common motif in many approved drugs, and the presence of three distinct functional groups—a bromo substituent, a methyl group, and a boronic acid—provides multiple vectors for chemical elaboration. The boronic acid moiety is particularly notable for its ability to form reversible covalent bonds with serine, threonine, or cysteine residues in protein active sites, or to engage in hydrogen bonding interactions.[4] The bromine atom serves as a handle for synthetic modifications, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the systematic exploration of chemical space.[5]
This document outlines a hypothetical application of this compound in a fragment-based screening campaign against a hypothetical protein kinase, "Target Kinase X."
Hypothetical FBDD Workflow for Target Kinase X
The following diagram illustrates a typical FBDD workflow, from initial fragment screening to the development of a lead compound, using this compound as a starting fragment.
Caption: FBDD workflow from fragment screening to lead optimization.
Quantitative Data Summary
The following table summarizes hypothetical data from a screening and initial optimization campaign for this compound and its derivatives against Target Kinase X.
| Compound ID | Structure | Method | Binding Affinity (Kd) | IC50 | Ligand Efficiency (LE) |
| F01 | This compound | SPR | 250 µM | > 500 µM | 0.35 |
| F01-Ph | 2-Phenyl-3-methylpyridine-5-boronic acid | SPR | 75 µM | 150 µM | 0.38 |
| F01-An | 2-(3-aminophenyl)-3-methylpyridine-5-boronic acid | SPR | 15 µM | 32 µM | 0.42 |
| F01-Lead | Optimized derivative | ITC | 200 nM | 450 nM | 0.48 |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKd) / N, where N is the number of heavy atoms.
Experimental Protocols
High-Throughput Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a primary screen to identify fragments that bind to Target Kinase X.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Target Kinase X, biotinylated
-
Fragment library containing this compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine pH 2.5)
Procedure:
-
Immobilization: Immobilize biotinylated Target Kinase X onto a streptavidin-coated sensor chip to a level of ~8000 Resonance Units (RU). Use one flow cell as a reference by immobilizing streptavidin only.
-
Fragment Preparation: Prepare a 1 mM stock solution of each fragment in 100% DMSO. Dilute to a final concentration of 200 µM in running buffer (final DMSO concentration ≤ 2%).
-
Screening:
-
Equilibrate the system with running buffer.
-
Inject the 200 µM fragment solution over the kinase and reference flow cells for 60 seconds at a flow rate of 30 µL/min.
-
Allow for a 120-second dissociation phase.
-
Regenerate the surface with a 30-second pulse of regeneration solution.
-
-
Hit Identification: Fragments showing a response significantly above the reference flow cell are considered primary hits.
-
Affinity Determination: For confirmed hits, perform a dose-response experiment by injecting a range of concentrations (e.g., 1 µM to 500 µM) to determine the binding affinity (Kd).
X-ray Crystallography for Structural Characterization
This protocol describes how to obtain a crystal structure of Target Kinase X in complex with a fragment hit.
Materials:
-
Purified Target Kinase X (~10 mg/mL)
-
This compound (or other hit fragment)
-
Crystallization screens
-
Cryoprotectant (e.g., 25% glycerol in mother liquor)
-
Liquid nitrogen
Procedure:
-
Complex Formation: Incubate Target Kinase X with a 5-fold molar excess of the fragment for 2 hours on ice.
-
Crystallization: Set up sitting-drop or hanging-drop vapor diffusion crystallization trials by mixing the protein-fragment complex with various crystallization screen conditions.
-
Crystal Harvesting: Once crystals appear, harvest them using a loop and flash-cool in liquid nitrogen after a brief soak in cryoprotectant.
-
Data Collection: Collect diffraction data at a synchrotron source.
-
Structure Determination: Process the data and solve the structure by molecular replacement using a known structure of the kinase. Refine the model and build the fragment into the observed electron density.
Fragment Elaboration via Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of an elaborated hit by coupling an arylboronic acid to the bromo-position of the fragment.[5]
Materials:
-
This compound (F01)
-
Arylboronic acid of choice (e.g., 3-aminophenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₃PO₄ (Potassium phosphate)
-
1,4-Dioxane and Water
-
Schlenk flask and nitrogen atmosphere
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, combine this compound (1 equivalent), the arylboronic acid (1.1 equivalents), K₃PO₄ (1.5 equivalents), and Pd(PPh₃)₄ (5 mol%).
-
Add 1,4-dioxane and water (4:1 ratio).
-
Stir the mixture at 90°C for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a hypothetical signaling pathway where Target Kinase X plays a crucial role. Inhibition of this kinase by a drug derived from this compound could block the downstream pathological effects.
Caption: Hypothetical signaling pathway involving Target Kinase X.
References
- 1. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fiveable.me [fiveable.me]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Bromo-3-methylpyridine-5-boronic Acid in the Synthesis of Organic Light-Emitting Diode (OLED) Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the development of novel organic materials with tailored photophysical and electrochemical properties. Boronic acids and their derivatives are crucial building blocks in the synthesis of these complex organic molecules, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the efficient formation of carbon-carbon bonds, which is essential for constructing the conjugated systems that form the emissive and charge-transport layers in OLED devices.
2-Bromo-3-methylpyridine-5-boronic acid is a heterocyclic building block with significant potential for the synthesis of advanced OLED materials. The pyridine ring, being electron-deficient, is a valuable component for creating electron-transporting materials (ETMs) and host materials for phosphorescent emitters. The strategic placement of the methyl group and the bromo and boronic acid functionalities allows for directional coupling and fine-tuning of the electronic properties, solubility, and film-forming characteristics of the resulting materials. The incorporation of pyridine derivatives into OLEDs can enhance charge mobility and improve device performance, brightness, and longevity.[1]
This document provides a detailed overview of the potential applications of this compound in OLED material synthesis, including a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Role in OLED Material Synthesis
This compound can be utilized as a versatile building block for various components within an OLED device. The presence of both a bromine atom and a boronic acid group on the same molecule opens up possibilities for sequential, site-selective cross-coupling reactions, allowing for the construction of complex, well-defined molecular architectures.
Potential Roles in OLED Architecture:
-
Electron Transport Layers (ETL): The electron-deficient nature of the pyridine core makes materials derived from this building block excellent candidates for ETLs, facilitating the efficient injection and transport of electrons from the cathode.[2]
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), the pyridine moiety can be incorporated into host materials. Its electronic properties can be tuned to ensure efficient energy transfer to the phosphorescent guest emitter.
-
Emissive Materials: By coupling with suitable aromatic or heteroaromatic chromophores, this building block can be used to synthesize novel emissive materials with specific color and efficiency characteristics.
Below is a diagram illustrating the logical workflow from a chemical building block to a functional OLED device.
Caption: Logical workflow from building block synthesis to OLED device performance.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is adapted from established methods for similar pyridine derivatives and may require optimization for specific substrates.[3][4]
3.1. Materials
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water (if using a biphasic solvent system)
-
Inert gas (High-purity Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
3.2. Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
3.3. Procedure
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base under a stream of inert gas.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent(s) via syringe. If a biphasic system is used (e.g., Dioxane/H₂O), add the organic solvent first, followed by the degassed water.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C) for the required time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure target molecule.
Quantitative Data: Performance of Pyridine-Based OLEDs
While specific device performance data for materials derived from this compound is not yet available in the literature, the performance of other pyridine-containing materials in OLEDs provides a valuable benchmark. The following table summarizes the performance of OLEDs utilizing various functional pyridine derivatives as hole-transporting materials (HTMs).
| HTM Derivative | Emitter | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) |
| Py-Br | Yellow Phosphor | 17,300 | 22.4 | 9.0 |
| Py-Me | Yellow Phosphor | - | 27.6 | - |
| Py-03 | Yellow Phosphor | - | 21.3 | - |
Data sourced from studies on pyrene-pyridine integrated systems.[5][6] The specific performance will vary greatly depending on the final molecular structure and device architecture.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel materials for high-performance OLEDs. Its unique electronic and structural features allow for the strategic design of molecules for emissive, host, and charge-transporting applications. The provided Suzuki-Miyaura cross-coupling protocol offers a robust starting point for chemists and material scientists to explore the potential of this compound. Further research into materials derived from this building block is warranted and could lead to significant advancements in OLED device efficiency, color purity, and operational stability.
References
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-methylpyridine-5-boronic acid with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-3-methylpyridine-5-boronic acid with a variety of aryl chlorides. The resulting 2-aryl-3-methylpyridine scaffold is of significant interest in medicinal chemistry and drug discovery, with derivatives showing promise as potent inhibitors of various protein kinases. These compounds play crucial roles in cellular signaling pathways implicated in oncology and inflammatory diseases.
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl chloride is depicted below. The reaction typically involves a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.
General Reaction Scheme for the Suzuki-Miyaura Cross-Coupling
Applications in Drug Discovery
The 2-aryl-3-methylpyridine core is a privileged scaffold in medicinal chemistry. The introduction of diverse aryl groups at the 2-position of the pyridine ring allows for the fine-tuning of the steric and electronic properties of the molecule, which is critical for achieving high-affinity and selective binding to biological targets.
Notably, derivatives of this scaffold have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, has been a prominent target for inhibitors bearing the 2-arylpyridine motif. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis, making it a prime target for cancer therapy.[1]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with aryl chlorides. Optimization of reaction parameters such as catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve optimal yields for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling using a Palladium-Phosphine Catalyst
This protocol employs a common palladium catalyst with a phosphine ligand, which is effective for a broad range of substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl chloride, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-methylpyridine derivative.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling
For certain substrates, a ligand-free palladium catalyst system can be effective, offering a more cost-efficient and simpler setup.
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized Water
-
Nitrogen or Argon gas (high purity)
Procedure:
-
In a Schlenk flask, combine this compound, the aryl chloride, Pd(OAc)₂, and K₃PO₄.
-
Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add degassed toluene and deionized water (typically in a 10:1 ratio).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions between substituted bromopyridines and aryl chlorides.
| Aryl Chloride | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) & Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 °C, 12h | ~85% | [2] |
| 4-Chlorotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 °C, 16h | ~90% | [3] |
| 1-Chloro-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 °C, 12h | ~78% | [4] |
| 2-Chlorotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 °C, 18h | ~75% | [2] |
| 3-Chloro-N,N-dimethylaniline | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 °C, 16h | ~82% | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-aryl-3-methylpyridine derivatives.
A typical workflow for the synthesis and purification.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Many 2-arylpyridine derivatives have been developed as inhibitors of kinases within this pathway, making it a key area of interest for drug development.
Simplified PI3K/Akt/mTOR signaling pathway.
Safety Precautions
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Bases such as potassium carbonate and potassium phosphate are corrosive and can cause skin and eye irritation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative Cross-Coupling Reactions for 2-Bromo-3-methylpyridine-5-boronic acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 2-Bromo-3-methylpyridine-5-boronic acid is a valuable bifunctional building block. Its utility, however, can be complicated by the presence of both a bromo group and a boronic acid, which can lead to undesired Suzuki homocoupling. This document provides detailed application notes and protocols for a range of alternative cross-coupling reactions that enable the selective functionalization of the C-Br bond, expanding the synthetic possibilities for this versatile scaffold.
This guide explores several palladium-catalyzed cross-coupling reactions, including Sonogashira, Buchwald-Hartwig, Heck, Stille, Negishi, and Kumada couplings. For each reaction, a summary of typical reaction conditions, a detailed experimental protocol, and a visualization of the catalytic cycle are provided.
Key Challenge: Chemoselectivity
The primary challenge in the cross-coupling of this compound is achieving chemoselectivity. The boronic acid moiety can readily participate in Suzuki-type reactions, leading to the formation of symmetrical biphenyls as a significant byproduct. The methods outlined below are chosen to favor the selective reaction at the more reactive carbon-bromine bond.
Data Presentation: A Comparative Overview
The following table summarizes the key parameters for various alternative cross-coupling reactions, offering a comparative overview to aid in reaction selection.
| Reaction Type | Coupling Partner | Typical Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | THF / Et₃N | Et₃N | Room Temp. - 100 | 70-95 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | Toluene / Dioxane | NaOtBu / K₂CO₃ | 80-110 | 60-90 |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | DMF / NMP | Et₃N / K₂CO₃ | 100-140 | 50-85 |
| Stille | Organostannane | Pd(PPh₃)₄ | Toluene / Dioxane | - | 80-110 | 75-95 |
| Negishi | Organozinc | Pd(PPh₃)₄ | THF | - | Room Temp. - 65 | 70-90 |
| Kumada | Grignard Reagent | Pd(dppf)Cl₂ / NiCl₂(dppp) | THF / Ether | - | 0 - Room Temp. | 65-85 |
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties into the pyridine ring.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Anhydrous and degassed Tetrahydrofuran (THF)
-
Anhydrous and degassed Triethylamine (Et₃N)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Aminopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of a wide variety of amines with aryl halides.[1][2][3]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, to a vial add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and heat to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Heck Reaction: Synthesis of Alkenylpyridines
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is advantageous for introducing vinyl groups.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF, the alkene, and Et₃N.
-
Seal the tube and heat the mixture to 120 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Other Alternative Cross-Coupling Reactions
Beyond the three detailed protocols, several other named reactions offer viable alternatives for the selective functionalization of this compound.
-
Stille Coupling: This reaction utilizes organostannanes as coupling partners. While effective, the toxicity of tin reagents is a significant drawback.[5][6]
-
Negishi Coupling: Employing organozinc reagents, this method is known for its high reactivity and functional group tolerance.[7][8][9]
-
Kumada Coupling: This reaction uses Grignard reagents and is often catalyzed by nickel or palladium. The high reactivity of Grignard reagents can limit functional group compatibility.[10][11][12]
General Experimental Workflow
The following diagram illustrates a general workflow applicable to many of the cross-coupling reactions described.
Conclusion
The selective functionalization of this compound is achievable through a variety of palladium-catalyzed cross-coupling reactions. By choosing the appropriate reaction conditions and coupling partners, researchers can circumvent the issue of Suzuki homocoupling and access a diverse range of substituted pyridine derivatives. The Sonogashira, Buchwald-Hartwig, and Heck reactions, along with Stille, Negishi, and Kumada couplings, provide a powerful toolkit for medicinal chemists and materials scientists to exploit the full potential of this valuable bifunctional building block. Careful optimization of the catalyst system, base, and solvent for each specific transformation is crucial for achieving high yields and selectivity.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Negishi Coupling | NROChemistry [nrochemistry.com]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Kumada Coupling | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-3-methylpyridine-5-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki coupling of 2-Bromo-3-methylpyridine-5-boronic acid. The following information is designed to help you diagnose and resolve common issues, leading to improved reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?
Low yields in the Suzuki coupling of 2-bromopyridine derivatives are a common challenge and can be attributed to several factors. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction.[1] Key areas to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, forming inactive species and halting the catalytic cycle.[1][2] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.[1]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds.[1] The choice of base is critical to activate the boronic acid and facilitate this step.[3]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with aqueous bases.[1][2] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this side reaction.[1][2]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[1]
Q2: What are the most common side reactions, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to form 3-methylpyridine. It is often promoted by aqueous conditions.[2][4] To minimize this, consider using boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis, or conducting the reaction under anhydrous conditions.[2]
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture.[1] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[1]
-
Dehalogenation: The starting 2-bromo-3-methylpyridine can be converted to 3-methylpyridine. This can occur if there are hydride sources in the reaction mixture.[5] Optimizing the reaction time to be as short as possible while still allowing for product formation can help minimize this side reaction.[2]
Q3: My reaction is not going to completion, and I still see unreacted starting material. What should I try?
If your reaction is stalling, consider the following:
-
Insufficient Base Strength or Solubility: The base may not be strong or soluble enough to effectively promote the transmetalation step.[1][3] Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[3]
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Increasing the temperature, typically in the range of 80-120 °C, can improve the reaction rate.[6]
-
Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes help overcome partial catalyst deactivation.[2]
Troubleshooting Guide
Issue: Low or No Product Formation
If you are observing low to no yield, a systematic evaluation of each reaction component is key to identifying and resolving the issue.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Data Presentation
Table 1: Comparison of Bases for Suzuki Coupling of 2-Bromopyridines
Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution. This table serves as a general guide for base selection.
| Base | Typical Solvent System | Relative Strength | Reported Yield Range (%) | Reference |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Moderate | 81 | [3] |
| Na₂CO₃ | Dioxane/H₂O | Moderate | 98 (on a different aryl halide) | [3] |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Strong | 78-88 | [7][8] |
| Cs₂CO₃ | Dioxane/H₂O | Strong | High yields reported | [3] |
Table 2: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyridines
Note: This data is representative of catalyst systems used for bromopyridine substrates and provides a starting point for optimization.
| Palladium Source | Ligand | Typical Loading (mol%) | Reported Yield Range (%) | Key Characteristics | Reference |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | 78-88 | Traditional, widely available, but can be prone to deactivation. | [7][8] |
| Pd(OAc)₂ | SPhos | 1-3 | High | Bulky, electron-rich ligand that stabilizes the catalyst and promotes reductive elimination. | [1][9] |
| Pd₂(dba)₃ | XPhos | 1-3 | High | Similar to SPhos, effective for challenging couplings. | [9] |
| Pd(dppf)Cl₂ | dppf | 2-5 | Moderate to High | A common and effective catalyst for many Suzuki couplings. | [6] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific coupling partners and scales.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂; 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the boronic acid.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A general experimental workflow for the Suzuki coupling reaction.
Signaling Pathways and Logical Relationships
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Minimizing Homocoupling Side Reactions with Pyridylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions when working with pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions with pyridylboronic acids?
A1: Homocoupling is an undesired side reaction where two molecules of the pyridylboronic acid react with each other to form a bipyridyl byproduct. This reaction consumes your starting material and palladium catalyst, leading to lower yields of the desired cross-coupled product and complicating purification.
Q2: What are the primary causes of pyridylboronic acid homocoupling?
A2: The two main drivers of homocoupling are the presence of oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly problematic at the beginning of the reaction.
Q3: Are pyridylboronic acids more prone to side reactions than other boronic acids?
A3: Yes, particularly 2-pyridylboronic acids. In addition to homocoupling, they are highly susceptible to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] This is due to the influence of the adjacent nitrogen atom. 3- and 4-pyridylboronic acids are generally more stable.
Q4: How can I stabilize unstable pyridylboronic acids?
A4: A highly effective strategy is to use more stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates.[4] These compounds are air- and moisture-stable solids that slowly release the active boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions. Copper(I) salts can also be used to facilitate the coupling of 2-heterocyclic boronates, likely by promoting the transmetalation step.[5][6]
Q5: What is the role of the base in minimizing homocoupling?
A5: The base is crucial for activating the boronic acid for transmetalation. However, the choice of base can significantly impact the extent of side reactions. Generally, weaker bases are preferred to minimize homocoupling and protodeboronation. The optimal choice is substrate-dependent and often requires screening.[7][8]
Troubleshooting Guides
Issue 1: Significant Formation of Bipyridyl Homocoupling Product
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes or by performing at least three freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the experiment. |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is necessary, consider the addition of a mild reducing agent like potassium formate (HCO₂K) to facilitate its in situ reduction to Pd(0).[9] |
| High Concentration of Pyridylboronic Acid | Employ a slow addition of the pyridylboronic acid (or its MIDA boronate) to the reaction mixture using a syringe pump over 30-60 minutes. This keeps the instantaneous concentration low, disfavoring the bimolecular homocoupling reaction. |
Issue 2: Low Yield of Desired Product and Presence of Protodeboronation Byproduct (Especially with 2-Pyridylboronic Acid)
| Potential Cause | Suggested Solution |
| Instability of 2-Pyridylboronic Acid | Use a more stable derivative, such as a 2-pyridyl MIDA boronate.[4] This allows for a slow release of the boronic acid, minimizing its decomposition. |
| Suboptimal Base | Screen a panel of bases. Weaker bases such as K₂CO₃ or K₃PO₄ are often effective. For particularly sensitive substrates, even milder bases may be required. The effect of different bases on yield can be significant (see Data Presentation section).[7] |
| Presence of Protic Solvents | Use anhydrous solvents to minimize the proton source for protodeboronation. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction rate, it can disproportionately reduce the rate of decomposition. |
| Inefficient Catalyst System | For challenging couplings, consider using a copper(I) co-catalyst (e.g., CuCl) to facilitate the transmetalation of the 2-pyridylboronate.[5] |
Data Presentation
The following tables summarize quantitative data on the impact of different reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids.
Table 1: Effect of Base on the Yield of a Suzuki-Miyaura Coupling
Reaction: 4-bromotoluene with phenylboronic acid (as a general model).
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 70 |
| 6 | KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
| 7 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data adapted from a representative study to illustrate the impact of base selection.[10] Yields are highly substrate-dependent.
Table 2: Suzuki Coupling of 2-Methoxy-5-pyridylboronic Acid with Various Amino-substituted Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Product | Yield (%) |
| 1 | 2-Amino-5-bromopyridine | 2-Amino-5-(2-methoxy-5-pyridyl)pyridine | 91 |
| 2 | 3-Amino-6-bromopyridazine | 3-Amino-6-(2-methoxy-5-pyridyl)pyridazine | 85 |
| 3 | 2-Amino-5-bromopyrazine | 2-Amino-5-(2-methoxy-5-pyridyl)pyrazine | 65 |
Reaction Conditions: Pyridylboronic acid (1.2 equiv.), heteroaryl bromide (1.0 equiv.), Na₂CO₃ (1 M aq., 3.0 equiv.), Pd(PPh₃)₂Cl₂ (5 mol%), 1,4-dioxane, reflux, 8 h.[11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), pyridylboronic acid (1.2-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Degassing: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, with a minimal amount of water if necessary to dissolve the base) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate
This protocol is adapted for the use of more stable MIDA boronates, which is particularly recommended for 2-pyridyl systems.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, combine the aryl halide (1.0 equiv.), 2-pyridyl MIDA boronate (1.2 equiv.), a suitable base (e.g., K₃PO₄, 3.0 equiv.), and a palladium precatalyst/ligand system (e.g., Pd₂(dba)₃ and SPhos) in a dry vial.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 5:1) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 60-100 °C for 6-24 hours, monitoring by LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Mandatory Visualizations
Caption: Troubleshooting workflow for excessive homocoupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. workstory.s3.amazonaws.com [workstory.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromopyridines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of bromopyridines, offering potential causes and actionable solutions.
Question 1: My reaction yield is very low or I'm observing no product formation. What are the likely causes and how can I fix it?
Low or no yield in the Suzuki coupling of bromopyridines is a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2]
Initial Checks & Solutions:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2][3] Ensure your reaction setup is properly degassed using methods like freeze-pump-thaw cycles (3-4 times) or by sparging all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period.[1][4] Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Quality: Verify the purity of your bromopyridine, boronic acid/ester, and solvents. Impurities can poison the catalyst.[2] Use anhydrous solvents when possible, as excess water can promote side reactions.
-
Catalyst/Ligand Choice: The selection of the palladium source and ligand is critical. For electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can shield the palladium center, prevent deactivation, and promote the reductive elimination step.[1][4]
dot
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Question 2: I am observing significant byproduct formation, such as homocoupling and/or debromination. How can I minimize these side reactions?
Side reactions compete with the desired cross-coupling, consuming starting materials and complicating purification.
-
Homocoupling: The coupling of two boronic acid molecules is primarily caused by the presence of oxygen.[1]
-
Debromination (Hydrodehalogenation): The replacement of the bromine atom with hydrogen is another common side reaction.[2][3]
-
Cause: This can occur when the palladium-aryl intermediate reacts with a hydride source, which can include solvents, bases, or impurities.[2]
-
Solution: Screen different bases; weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[2] Cautiously lowering the reaction temperature may also help.[3]
-
-
Protodeboronation: The boronic acid coupling partner can be unstable and react with water to replace the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[1]
Question 3: My reaction starts but does not go to completion. What should I try?
A stalled reaction often points to issues with catalyst stability, reagent stoichiometry, or reaction conditions.
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. Consider using a more stable pre-catalyst or a different ligand system designed for heteroaromatic substrates.
-
Insufficient Base: The base may not be strong enough or soluble enough to effectively promote the transmetalation step.[1] Transmetalation is often the rate-determining step and requires the formation of a more nucleophilic boronate species.[6]
-
Temperature: The reaction may be too slow at the current temperature.
-
Solubility: Poor solubility of starting materials can lead to a sluggish reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose catalyst systems for coupling with bromopyridines?
Several palladium-based systems are effective. The choice often depends on the specific substitution pattern of the pyridine. Buchwald-type ligands are particularly effective.
| Catalyst Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos | 1-3 (Pd), 2-6 (Ligand) | Bulky, electron-rich ligand stabilizes the catalyst and promotes reductive elimination.[1] |
| Pd(OAc)₂ | PPh₃ | 2-5 (Pd), 4-10 (Ligand) | A classic, cost-effective system, but can be prone to catalyst deactivation with pyridinic substrates.[1][5] |
| PdCl₂(dppf) | None | 2-5 | A stable and widely used pre-catalyst for a range of Suzuki couplings.[4][8] |
| Pd(PPh₃)₄ | None | 2-5 | A standard air-sensitive Pd(0) catalyst, often effective but may require optimization.[4][9] |
Q2: How do I choose the right base and solvent?
The base and solvent are interdependent and crucial for success. The base activates the boronic acid for the transmetalation step.[3]
| Base | Equivalents | Common Solvent(s) | Efficacy | Notes |
| K₂CO₃ | 2-3 | Toluene/H₂O, Dioxane/H₂O | Moderate to High | A common, cost-effective choice.[1][3] |
| K₃PO₄ | 2-3 | THF/H₂O, Dioxane | High to Excellent | A strong base, often effective for less reactive or challenging substrates.[1][3] |
| Cs₂CO₃ | 2-3 | Dioxane, Toluene | High to Excellent | Often provides higher yields for difficult couplings but is more expensive.[1] |
| Na₂CO₃ | 2-3 | DMF, Toluene/H₂O | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Q3: Can I run the Suzuki coupling of bromopyridines open to the air?
This is strongly discouraged. The presence of oxygen can lead to catalyst deactivation and promote significant side reactions, most notably the homocoupling of the boronic acid.[1] For optimal, reproducible results, the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Q4: Are boronic acids or boronic esters (e.g., pinacol esters) better for coupling with bromopyridines?
Pinacol esters are often preferred because they are generally more stable than their corresponding boronic acids.[1] This increased stability helps to prevent protodeboronation, a common side reaction where the C-B bond is cleaved by water, which can lower the yield.[1][7]
Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
Note: This is a generalized starting protocol and requires optimization for specific substrates.
1. Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 eq.), the arylboronic acid or boronic ester (1.2–1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0–3.0 eq.).[2][10]
2. Inert Atmosphere:
-
Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
3. Solvent Addition:
-
Prepare a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O in a 4:1 or 5:1 ratio).[6][8] Add the solvent via syringe to the reaction flask. The typical concentration is 0.1 to 0.5 M with respect to the bromopyridine.[10]
4. Catalyst Addition:
-
In a separate vial or glovebox, weigh the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and ligand (if not using a pre-catalyst).[10] Quickly add the catalyst/ligand solids to the reaction flask under a positive flow of inert gas.
5. Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]
6. Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed (typically 2-24 hours).[8]
7. Workup:
-
Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
8. Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
dot
Caption: A flowchart of the general experimental workflow for a Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. benchchem.com [benchchem.com]
catalyst deactivation in 2-bromopyridine Suzuki reactions and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-bromopyridine. Catalyst deactivation is a primary obstacle in these reactions, leading to low yields and incomplete conversions. This guide offers solutions and detailed protocols to overcome these issues.
FAQs & Troubleshooting Guide
Q1: My Suzuki reaction with 2-bromopyridine is resulting in very low or no yield. What are the primary causes?
Low yields in 2-bromopyridine Suzuki couplings are common and typically stem from catalyst deactivation or suboptimal reaction conditions. The key factors are:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the 2-bromopyridine substrate can coordinate strongly to the palladium catalyst. This forms an inactive or less active catalyst complex, effectively poisoning the catalyst and stalling the catalytic cycle. This is often referred to as the "2-pyridyl problem."[1][2][3]
-
Inefficient Oxidative Addition: While the C-Br bond is generally reactive, in some cases, the oxidative addition of 2-bromopyridine to the Pd(0) center can be sluggish, hindering the initiation of the catalytic cycle.[2]
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate class as they do not adequately stabilize the catalyst or promote the desired reaction pathway in the presence of the coordinating pyridine nitrogen.[3]
-
Inadequate Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can lead to poor solubility, slow reaction rates, and catalyst decomposition.[1][3]
Solutions:
-
Utilize Bulky, Electron-Rich Ligands: Employing sterically demanding and electron-donating phosphine ligands is the most effective strategy. These ligands shield the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[1][2][4] Recommended ligands include Buchwald-type biaryl phosphines like SPhos, XPhos, and RuPhos.[2][4]
-
Careful Selection of Base and Solvent: A screening of bases is often necessary. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful.[1][2] The solvent must solubilize all components; popular choices include dioxane, toluene, and THF.[2][3]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[2]
Q2: I'm observing significant byproduct formation, such as homocoupling of the boronic acid and debromination of the 2-bromopyridine. How can I minimize these side reactions?
Side reactions are often indicative of issues with the reaction setup or conditions.
-
Homocoupling of Boronic Acid: This side reaction is primarily caused by the presence of oxygen in the reaction mixture.[1][3] Oxygen can oxidize the Pd(0) catalyst and promote the self-coupling of the boronic acid.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, a reaction often facilitated by excess water or certain bases.[1][4] 2-Pyridylboronic acids are particularly prone to this degradation pathway.[3][4]
-
Dehalogenation (Debromination): The bromo group on the pyridine can be replaced by a hydrogen atom. This can be influenced by the choice of ligand and base, and may be more prevalent at higher temperatures.[2]
Solutions:
-
Ensure Rigorous Inert Conditions: The exclusion of oxygen is critical. All solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1][3] The reaction should be set up and run under a positive pressure of an inert gas using Schlenk line techniques or in a glovebox.[1][3]
-
Use Anhydrous Solvents and Reagents: To minimize protodeboronation, ensure all solvents and reagents are dry.[1]
-
Consider Boronic Esters or Trifluoroborate Salts: These derivatives of boronic acids, such as pinacol esters, are often more stable and less susceptible to protodeboronation.[1][3][4]
-
Optimize Stoichiometry: Using a slight excess of the 2-bromopyridine (e.g., 1.2 equivalents) relative to the boronic acid can sometimes suppress the homocoupling of the boronic acid.[5]
Q3: My reaction starts but does not go to completion. What should I investigate?
An incomplete reaction often points to catalyst deactivation over the course of the reaction or an insufficient driving force.
-
Catalyst Decomposition: The active Pd(0) species can agglomerate to form inactive palladium black, especially if the catalytic cycle is slow.[2] This is often visible as a black precipitate.
-
Insufficient Base Strength or Solubility: The base may not be strong enough or sufficiently soluble to effectively promote the transmetalation step, which is often the rate-limiting step.[1]
-
Inadequate Temperature: The reaction may require more thermal energy to overcome the activation barriers of the catalytic cycle.[1]
Solutions:
-
Ligand and Base Optimization: As with low yield issues, the combination of a bulky, electron-rich ligand and a suitable base (e.g., K₃PO₄, Cs₂CO₃) is crucial for maintaining catalyst activity.[2]
-
Temperature Adjustment: Cautiously increasing the reaction temperature in 10-20 °C increments may improve conversion. However, monitor for potential substrate or catalyst decomposition at higher temperatures.[1][2]
-
Solvent Screening: If solubility is suspected to be an issue, screening alternative solvents or solvent mixtures may be beneficial.
Data on Reaction Conditions
The following tables summarize the influence of different ligands and bases on the yield of Suzuki reactions with 2-bromopyridine. This data is compiled from various sources and should serve as a guide for optimization.
Table 1: Comparison of Ligands in the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2-5 | K₂CO₃ | Toluene/H₂O | 100 | 24 | Low to Moderate |
| SPhos | 1.5 | K₃PO₄ | Toluene | 110 | 16 | 91 |
| XPhos | 1.5 | K₃PO₄ | Toluene | 110 | 18 | 82 |
| RuPhos | 1.5 | Cs₂CO₃ | Dioxane | 100 | 10 | 94 |
Data compiled from representative literature.[1][2]
Table 2: Effect of Different Bases on the Suzuki Coupling of 2-Bromopyridine
| Base (2-3 equiv.) | Solvent | General Yield | Notes |
| K₂CO₃ | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| Cs₂CO₃ | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1] |
| K₃PO₄ | THF/H₂O or Dioxane | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[1][2] |
| Na₂CO₃ | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of 2-Bromopyridine
This is a generalized procedure and requires optimization for specific substrates.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)[2][3]
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the arylboronic acid, base, palladium pre-catalyst, and phosphine ligand to the reaction vessel.
-
Evacuation and Backfilling: Seal the vessel and, if using a Schlenk line, evacuate and backfill with an inert gas (e.g., argon) three times.[1][3]
-
Liquid Addition: Under a positive pressure of inert gas, add the 2-bromopyridine via syringe, followed by the degassed solvent.
-
Reaction: Place the sealed vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[1][3]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Catalyst Deactivation Pathway
Caption: Catalyst deactivation via coordination of 2-bromopyridine to the active Pd(0) species.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding 2-bromopyridine Suzuki reactions.
References
improving solubility of 2-Bromo-3-methylpyridine-5-boronic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-Bromo-3-methylpyridine-5-boronic acid in reaction media.
Troubleshooting Guide
Problem: this compound is poorly soluble in the chosen reaction solvent.
This guide provides a systematic approach to resolving solubility issues encountered during your experiments.
dot
Caption: A workflow for troubleshooting the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound in a Suzuki-Miyaura coupling reaction?
For Suzuki-Miyaura reactions, a variety of solvents can be employed.[1][2] Based on the polar nature of the pyridine ring and the boronic acid moiety, polar aprotic solvents are often a good starting point. Commonly used solvents in Suzuki coupling reactions include:
-
Ethers: Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF (2Me-THF), Dimethoxyethane (DME)[2]
-
Aromatics: Toluene, Xylenes[2]
-
Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)[2]
-
Alcohols: Methanol (MeOH), Ethanol (EtOH), n-Butanol (n-BuOH)[2]
A small amount of water is often added to the reaction mixture, which can also aid in dissolving the boronic acid and the base.[2]
Q2: Can heating improve the solubility of this compound?
Yes, increasing the temperature is a common and effective method for enhancing the solubility of many solid organic compounds. Gently heating the reaction mixture can often lead to complete dissolution. However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reactants, catalysts, and the boiling point of the chosen solvent.
Q3: What is a co-solvent system and how can it help with solubility?
A co-solvent system involves using a mixture of two or more solvents. If your boronic acid is poorly soluble in a primary reaction solvent (e.g., toluene) but highly soluble in another (e.g., DMF), you can use a co-solvent approach. Dissolve the this compound in a minimal amount of the "stronger" solvent (DMF) and then slowly add this solution to the bulk reaction mixture containing the primary solvent (toluene) under vigorous stirring.
Q4: How does the choice of base affect the solubility of the boronic acid?
The base in a Suzuki-Miyaura coupling reaction plays a crucial role in the catalytic cycle by forming a boronate salt, which is the active species in the transmetalation step. The formation of this boronate salt can also influence the solubility of the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1] The choice of a more soluble base or one that forms a more soluble boronate salt in the reaction medium can be beneficial.
Q5: Should I consider converting the boronic acid to a boronic ester to improve solubility?
If solubility issues persist, converting the boronic acid to a boronic ester, such as a pinacol ester, is a viable strategy. Boronic esters are generally more soluble in organic solvents and are less prone to certain side reactions like protodeboronation.[1] Aryltrifluoroborate salts are another alternative that can be synthesized from boronic acids and often exhibit improved stability and solubility.[1]
Quantitative Data
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Molar Fraction Solubility at 298.15 K |
| Chloroform | 0.043 |
| 3-Pentanone | 0.184 |
| Acetone | 0.209 |
| Dipropyl ether | 0.106 |
| Methylcyclohexane | 0.0003 |
Data extracted from studies on phenylboronic acid solubility.[3]
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | o-isobutoxyphenylboronic acid (Molar Fraction at 298.15 K) | m-isobutoxyphenylboronic acid (Molar Fraction at 298.15 K) | p-isobutoxyphenylboronic acid (Molar Fraction at 298.15 K) |
| Chloroform | 0.323 | 0.024 | 0.011 |
| 3-Pentanone | 0.301 | 0.083 | 0.052 |
| Acetone | 0.347 | 0.109 | 0.069 |
| Dipropyl ether | 0.117 | 0.016 | 0.007 |
| Methylcyclohexane | 0.011 | 0.0001 | 0.0001 |
Data extracted from studies on isobutoxyphenylboronic acid solubility.[4]
Experimental Protocols
Protocol 1: Dynamic Method for Determining Solubility Temperature
This method, also known as the synthetic method, involves visually observing the dissolution of a solid in a liquid upon controlled heating to determine the temperature at which a specific composition becomes a clear solution.[5]
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a sealed vial to create a known mole fraction.
-
Heating and Observation: Place the vial in a temperature-controlled bath and begin heating slowly with constant stirring.
-
Determination of Solubility Temperature: Record the temperature at which the last solid particles disappear, resulting in a clear solution. This is the solubility temperature for that specific composition.[5]
-
Data Collection: Repeat the experiment with different compositions of the boronic acid and solvent to construct a solubility curve.[5]
Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility
This is a standard method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[6]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.[6]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[6]
-
Sample Analysis: After equilibration, carefully filter the supernatant to remove all undissolved solids.
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Quantification: Analyze the concentration of the dissolved boronic acid in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Signaling Pathways and Workflows
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
effect of bulky phosphine ligands on 2-bromopyridine coupling reactions
Technical Support Center: 2-Bromopyridine Coupling Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals engaged in 2-bromopyridine coupling reactions, with a focus on the role of bulky phosphine ligands.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-bromopyridine so challenging?
A1: The primary challenge arises from the nitrogen atom within the 2-bromopyridine substrate. This nitrogen can act as a ligand, coordinating to the palladium catalyst and leading to catalyst poisoning or deactivation.[1][2][3] This inhibition of the catalyst is a common cause of low reaction yields. Additionally, while the C-Br bond is more reactive than a C-Cl bond, oxidative addition to the palladium center can still be sluggish compared to C-I bonds.[4]
Q2: What is the general role of bulky phosphine ligands in these reactions?
A2: Bulky, electron-rich phosphine ligands are crucial for successful 2-bromopyridine couplings.[1][4] Their steric bulk creates a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[1][3] Furthermore, their electron-donating nature facilitates the oxidative addition step of the catalytic cycle, which can be challenging with electron-deficient pyridine rings.[5]
Q3: Which bulky phosphine ligands are most recommended for 2-bromopyridine couplings?
A3: The choice of ligand is critical and often substrate-dependent. However, several bulky, electron-rich phosphine ligands have proven to be highly effective. For Buchwald-Hartwig amination, ligands such as BrettPhos, RuPhos, and XPhos are highly recommended.[4] For Suzuki-Miyaura couplings, SPhos, XPhos, and P(t-Bu)₃ are excellent starting points.[4] These ligands are designed to promote the difficult oxidative addition and reductive elimination steps with heteroaryl halides.[6]
Q4: What are the most common side reactions observed in these couplings?
A4: Common side reactions include:
-
Homocoupling: This is the self-coupling of the coupling partner, particularly boronic acids in Suzuki-Miyaura reactions, and is often promoted by the presence of oxygen.[2][7]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is a common issue with heteroaryl boronic acids in the presence of aqueous bases.[2][6] Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this.[2][6]
-
Dehalogenation: The bromo group on the 2-bromopyridine can be replaced by a hydrogen atom.[2]
-
Hydrodehalogenation: In Buchwald-Hartwig aminations, the undesired removal of the halogen atom can occur.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is the most frequent issue encountered in 2-bromopyridine coupling reactions. The following guide provides a systematic approach to troubleshooting.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Explanation |
| Catalyst Poisoning | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. | The steric hindrance of these ligands shields the palladium center from coordination by the pyridine nitrogen, preventing catalyst deactivation.[1][3] |
| Suboptimal Ligand Choice | Screen a panel of bulky phosphine ligands. | The electronic and steric properties of the ligand are critical for catalyst activity and stability.[8] What works for one substrate may not be optimal for another. |
| Ineffective Base | Screen different bases. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[4] | The base plays a crucial role in activating the coupling partners (e.g., deprotonating the amine or activating the boronic acid).[2][8] |
| Poor Solubility | Try a different solvent. Toluene and 1,4-dioxane are common and effective choices.[1] | If any starting materials or the base are not fully dissolved, the reaction will be slow and inefficient.[1] |
| Inadequate Temperature | Cautiously increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-110 °C.[1][8] | Many coupling reactions require heating to proceed at a reasonable rate.[1] However, excessive heat can lead to catalyst decomposition. |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Rigorously degas all solvents and reagents.[3][7] | Oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions like the homocoupling of boronic acids.[7] |
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in 2-bromopyridine couplings.
Issue 2: Formation of Palladium Black
The appearance of a fine black precipitate is a sign of catalyst decomposition, where active Pd(0) has crashed out of the catalytic cycle.[1]
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Explanation |
| Thermal Decomposition | Lower the reaction temperature to 80-90 °C and increase the reaction time. | Prolonged exposure to high temperatures (>120 °C) can cause the catalyst to decompose.[1] |
| Ligand Degradation | Ensure high-purity, anhydrous solvents and reagents are used. | Water can hydrolyze phosphine ligands and deactivate the catalyst.[8] |
| Incorrect Ligand-to-Metal Ratio | Increase the ligand-to-palladium ratio. | Insufficient ligand can leave the palladium center coordinatively unsaturated and prone to decomposition. |
Quantitative Data Summary
The optimal choice of ligand and conditions is highly dependent on the specific coupling partners. The following tables provide a summary of generally effective catalyst systems for common 2-bromopyridine coupling reactions.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Palladium Precursor | Bulky Phosphine Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | A robust system for a wide range of arylboronic acids.[4] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-110 | Effective for sterically hindered substrates.[4] |
| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | THF/H₂O | 80 | Good for electron-rich boronic acids. |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromopyridines
| Palladium Precursor | Bulky Phosphine Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 90-110 | Highly effective for challenging C-N couplings.[4] |
| Pd(OAc)₂ | RuPhos | LHMDS | 1,4-Dioxane | 100 | Suitable for a broad scope of primary and secondary amines. |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | A robust and versatile system for various amines.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridine
This is a generalized procedure and requires optimization for specific substrates.
Materials:
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2-Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)[6]
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)[6]
-
Bulky phosphine ligand (e.g., SPhos, 2-10 mol%)[6]
-
Base (e.g., K₃PO₄, 2-3 equiv)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)[4]
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: Place the reaction vessel under an inert atmosphere (Argon or Nitrogen). If using a Schlenk flask, evacuate and backfill with inert gas three times.[4][6]
-
Add Solids: To the flask, add the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.[6]
-
Add Liquids: Evacuate and backfill the flask with inert gas again. Add the 2-bromopyridine via syringe, followed by the degassed solvent.[6]
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).[4][6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.
References
Technical Support Center: Purification of Products from 2-Bromo-3-methylpyridine-5-boronic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2-bromo-3-methylpyridine-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound, and what are the expected products?
A1: The most prevalent reaction is the Suzuki-Miyaura cross-coupling, where the boronic acid couples with an aryl or heteroaryl halide to form a carbon-carbon bond.[1][2] The expected product is a biaryl compound, specifically a 3-methyl-5-aryl(or heteroaryl)-2-bromopyridine derivative. This reaction is widely used in the synthesis of pharmaceuticals and advanced materials.[3][4]
Q2: What are the typical impurities I might encounter in my crude reaction mixture?
A2: Common impurities include:
-
Unreacted starting materials: Residual this compound and the coupling partner (e.g., aryl halide).
-
Homocoupling byproduct: Self-coupling of the boronic acid to form a bipyridine species. This can be promoted by the presence of oxygen or certain palladium species.[5][6]
-
Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom, leading to 2-bromo-3-methylpyridine. This can occur, especially with electron-deficient heteroaryl boronic acids.[7]
-
Palladium catalyst residues: The palladium catalyst used in the reaction can contaminate the product.[8]
-
Ligand-derived impurities: Byproducts from the degradation or side reactions of phosphine ligands are a known issue.[9][10]
-
Inorganic salts: Formed from the base used in the reaction (e.g., potassium carbonate, potassium phosphate).[3]
Q3: What is a general workflow for purifying the product of a Suzuki-Miyaura reaction with this compound?
A3: A typical purification workflow involves multiple steps:
-
Aqueous Work-up: This initial step removes the bulk of inorganic salts and water-soluble impurities.[3]
-
Extraction: The product is extracted from the aqueous phase into an organic solvent like ethyl acetate.[3][11]
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Chromatography: Column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts.[12][13]
-
Crystallization/Recrystallization: For solid products, recrystallization can be used as a final step to achieve high purity.[11][12]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions in a Question-and-Answer Format
Q: My reaction yield is consistently low. Could it be an issue with the catalyst? A: Yes, catalyst deactivation is a common problem. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[5]
-
Solution: Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can help stabilize the catalyst and promote the reaction.[5]
Q: I suspect protodeboronation is occurring. How can I minimize this side reaction? A: Protodeboronation is the loss of the boronic acid group.
-
Solution: Switching from the boronic acid to its pinacol ester or trifluoroborate salt can sometimes mitigate this issue.[5] Also, ensure your reaction conditions are anhydrous, as water can facilitate this side reaction.
Q: Could the base I'm using be the problem? A: The choice of base is critical for activating the boronic acid.[5][14]
-
Solution: If you are using a weaker base like sodium carbonate, consider switching to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective in challenging couplings.[5]
Problem 2: Difficulty in Removing Impurities
Q: I'm observing a significant amount of homocoupling byproduct. How can I prevent this? A: Homocoupling is often caused by oxygen in the reaction mixture.
-
Solution: Ensure your reaction is thoroughly degassed by sparging with an inert gas (argon or nitrogen) before adding the catalyst. Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[5][6]
Q: My purified product is still contaminated with the palladium catalyst. How can I remove it? A: Residual palladium can be challenging to remove completely.
-
Solution: After the initial purification, you can try additional washes with a solution containing a scavenger resin or perform a filtration through a pad of Celite.[11] In some cases, recrystallization can also help in removing residual metals.[8]
Q: I'm having trouble separating my product from a closely related impurity by column chromatography. What can I do? A:
-
Solution 1 (Optimize Chromatography): Try a different solvent system with a shallower gradient to improve separation.[12] Using a different stationary phase, such as deactivated silica gel or alumina, might also be effective.[12][15]
-
Solution 2 (Recrystallization): If your product is a solid, recrystallization from a suitable solvent system can be a very effective method to isolate it from impurities.[11][12]
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Principle | Advantages | Disadvantages | Typical Application |
| Aqueous Work-up & Extraction | Partitioning between immiscible aqueous and organic phases. | Removes inorganic salts and highly polar impurities.[3] | Not effective for removing organic byproducts with similar polarity to the product. | Initial purification step for most reaction mixtures. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Highly effective for separating compounds with different polarities.[12][13] | Can be time-consuming and may lead to product loss on the column.[16] | Purification of crude reaction mixtures containing multiple organic components. |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Can yield highly pure crystalline products.[12] | Only applicable to solid products; requires finding a suitable solvent.[17][18] | Final purification step to obtain a highly pure solid product. |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol is a standard procedure following a Suzuki-Miyaura reaction.[3]
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., dioxane, DMF), add water to quench the reaction, then dilute with an organic solvent such as ethyl acetate.[3]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution). The brine wash helps to remove residual water from the organic phase.[3][11]
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Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Column Chromatography Purification
This is a general procedure for purifying the crude product.[12]
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Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.[3][12]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent.
Protocol 3: Recrystallization
This protocol is for the final purification of a solid product.[11][12]
-
Dissolve the crude solid product in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethyl acetate, ethanol, or mixtures like hexanes and methanol.[11][12]
-
Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further, cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: A general workflow for the purification of products from this compound reactions.
Caption: A decision tree for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
stability and storage conditions for 2-Bromo-3-methylpyridine-5-boronic acid
This technical support guide provides essential information on the stability, storage, and use of 2-Bromo-3-methylpyridine-5-boronic acid for researchers, scientists, and professionals in drug development. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the longevity and reactivity of this compound, it is crucial to store it under appropriate conditions. This compound is sensitive to moisture and air, which can lead to degradation. For optimal stability, store in a tightly sealed container in a cool, dry, and dark place.[1] Many suppliers recommend refrigeration or freezing.
Q2: How should I handle this compound in the laboratory?
Due to its air and moisture sensitivity, all handling should be performed under an inert atmosphere, such as nitrogen or argon.[2] Use clean, dry glassware and syringes for transfers.[3][4] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as the compound can cause skin and eye irritation.[1]
Q3: What are the signs of degradation of this boronic acid?
Visual inspection may reveal clumping or a change in color, which can indicate moisture absorption.[5] From a chemical perspective, degradation often manifests as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be identified by analytical techniques such as NMR spectroscopy or by the poor performance of the reagent in coupling reactions.
Q4: For how long can I store this compound?
Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. Refrigeration or freezing is often recommended. | Minimizes thermal degradation and slows down potential side reactions.[1] |
| Atmosphere | Store and handle under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents degradation due to reaction with atmospheric moisture and oxygen.[2] |
| Container | Use a tightly sealed, airtight container. | Prevents ingress of moisture and air which can lead to hydrolysis and oxidation.[5] |
| Handling | Use dry glassware and standard air-sensitive techniques (e.g., Schlenk line, glove box). | Avoids contamination with water which can cause protodeboronation.[3][4] |
| PPE | Wear gloves, safety glasses, and a lab coat. | Protects from potential skin and eye irritation.[1] |
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
This guide addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Product Yield
-
Potential Cause 1: Catalyst Deactivation. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These can help to stabilize the catalyst and promote the reaction.[8]
-
-
Potential Cause 2: Degradation of the Boronic Acid. Heterocyclic boronic acids can be unstable under reaction conditions, leading to protodeboronation.
-
Solution 1: Use a milder base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), as strong bases can accelerate degradation.[8]
-
Solution 2: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling of the boronic acid.[8]
-
Solution 3: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which are less prone to protodeboronation.[8]
-
-
Potential Cause 3: Inefficient Transmetalation. The transfer of the organic group from boron to palladium may be slow.
-
Solution: The choice of base is critical for activating the boronic acid. Screen different bases; K₃PO₄ is often effective in challenging couplings.[8]
-
Issue 2: Formation of Homocoupling Byproducts
-
Potential Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[8]
-
Issue 3: Inconsistent Reaction Results
-
Potential Cause: Variable Reagent Quality. The purity and stability of the boronic acid can vary between batches or due to improper storage.
-
Solution: Use freshly purchased boronic acid or material that has been stored under the recommended inert and dry conditions. If in doubt, the purity of the boronic acid can be checked by NMR before use.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 - 1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents).[9]
-
Solvent Addition: Add a degassed solvent system via syringe. Common solvent mixtures include 1,4-dioxane/water or toluene/water.[9]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Track the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography.[10]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 4. web.mit.edu [web.mit.edu]
- 5. laballey.com [laballey.com]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
dealing with palladium black formation in Suzuki reactions of pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions involving pyridine substrates, with a specific focus on the formation of palladium black.
Frequently Asked Questions (FAQs)
Q1: What is palladium black, and why is it a problem in my Suzuki reaction?
A1: Palladium black is a finely divided, amorphous form of elemental palladium that precipitates out of the reaction mixture. Its formation is a common indicator of catalyst decomposition. When your active Pd(0) catalyst aggregates and crashes out as palladium black, it is no longer in a catalytically active state, leading to a stalled or incomplete reaction and consequently, low yields of your desired product.
Q2: Why are Suzuki reactions with pyridine substrates particularly prone to palladium black formation?
A2: Pyridine substrates introduce a specific challenge due to the nitrogen atom's lone pair of electrons. This nitrogen can act as a strong coordinating ligand to the palladium center. This coordination can interfere with the catalytic cycle, leading to catalyst deactivation and subsequent decomposition to palladium black.[1] Additionally, some phosphine ligands used in Suzuki couplings can be thermally unstable, a problem that is exacerbated by the presence of strongly coordinating groups like pyridine.[1]
Q3: I observed my reaction mixture turning black shortly after adding the catalyst. What are the most likely causes?
A3: The rapid formation of palladium black usually points to one or more of the following issues:
-
Presence of Oxygen: Oxygen is a major culprit, as it can oxidize the active Pd(0) catalyst to Pd(II), disrupting the catalytic cycle.[1] It can also degrade phosphine ligands, further destabilizing the palladium complex. Inadequate degassing of solvents, reagents, and the reaction vessel is a common cause.
-
Catalyst Instability: The choice of ligand is crucial. Hindered monodentate phosphine ligands (e.g., Buchwald and Hartwig ligands) can form highly active but thermally unstable complexes that are prone to decomposition, especially with coordinating substrates like pyridines.[1]
-
In-situ Reduction Issues: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the in-situ reduction to Pd(0) might be inefficient or lead to side reactions that result in palladium precipitation.[2]
Q4: Can the choice of base and solvent contribute to palladium black formation?
A4: Yes, both base and solvent play a critical role in catalyst stability.
-
Base: The base is necessary to activate the boronic acid, but an inappropriate choice can be detrimental. Some strong bases can react with or degrade the ligand or catalyst. For pyridine substrates, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point.[3][4]
-
Solvent: The solvent must be able to solubilize all components of the reaction and stabilize the catalytic species. Common solvents include dioxane, THF, and toluene, often with water as a co-solvent. The solvent must be thoroughly degassed to remove dissolved oxygen.
Troubleshooting Guide
If you are observing palladium black formation in your Suzuki reaction with a pyridine substrate, follow this troubleshooting guide to diagnose and solve the issue.
Step 1: Verify the Inertness of Your Reaction Environment
Oxygen is a primary cause of catalyst decomposition. Ensure your reaction is performed under strictly anaerobic conditions.
-
Degassing Solvents and Aqueous Bases: Solvents must be rigorously degassed. The most effective method is freeze-pump-thaw . A faster, though slightly less effective, method is to sonicate the solvent under vacuum and backfill with an inert gas, repeating this cycle 3-5 times.[5] Purging by bubbling an inert gas through the solvent is also common but may be less efficient.[6]
-
Reaction Vessel Purge: The reaction flask containing your solid reagents should be evacuated and backfilled with an inert gas (Argon or Nitrogen) at least three times before adding the degassed solvents.
Step 2: Evaluate Your Catalyst System (Palladium Source and Ligand)
The stability of the palladium complex is paramount, especially with coordinating pyridine substrates.
-
Ligand Selection: If you are using a monodentate phosphine ligand and observing palladium black, consider switching to a more robust bidentate (chelating) ligand. These form more stable palladium complexes that are less prone to decomposition.[1]
-
Palladium Source: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a stable Pd(II) precatalyst like Pd(dppf)Cl₂ can be more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can sometimes lead to incomplete reduction or side reactions.[2]
Step 3: Optimize Reaction Parameters (Base and Solvent)
Fine-tuning your reaction conditions can significantly improve catalyst stability and reaction outcome.
-
Base Selection: The choice of base can be critical. For pyridine substrates, weaker bases are often preferred to minimize side reactions and catalyst degradation.
-
Solvent System: Ensure your solvent system provides good solubility for all reagents. A common and effective system for pyridine Suzuki couplings is a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).
Troubleshooting Workflow Diagram
The following diagram outlines the logical steps to take when troubleshooting palladium black formation.
Caption: A step-by-step workflow for troubleshooting palladium black formation.
Quantitative Data Summary
The following tables summarize the impact of different reaction components on the outcome of Suzuki couplings, with a focus on conditions relevant to pyridine substrates.
Table 1: Effect of Base on Suzuki Coupling of Pyridyl Halides
| Base | Typical Conditions | Yield | Observations | Reference |
| K₂CO₃ | Toluene, 90°C | Good to Excellent | Often a reliable choice, good balance of reactivity and minimizing side reactions. | [4] |
| Cs₂CO₃ | Dioxane, 90°C | Good to Excellent | Highly effective, particularly for less reactive substrates. | [7] |
| K₃PO₄ | Dioxane/H₂O | Moderate to Good | Effective, but can be more basic; screen carefully. | [7] |
| CsF | i-PrOH, 90°C | Good to Excellent | Can be very effective and may reduce hydrolysis of sensitive substrates. | [7] |
| Na₂CO₃ | Dioxane/H₂O, reflux | Variable | Generally effective, but sometimes less so than K₂CO₃ or Cs₂CO₃. | [8] |
Table 2: Effect of Solvent on Suzuki Coupling of Pyridyl-2-boronic Esters
| Solvent | Base | Temperature (°C) | Yield | Reference |
| Dioxane | CsF | 90 | Moderate | [7] |
| i-PrOH | CsF | 90 | Excellent | [7] |
| Toluene | CsF | 90 | Moderate | [7] |
| DME | CsF | 90 | Low | [7] |
Data suggests that for this particular system, isopropanol (i-PrOH) was the optimal solvent.
Relationship between Factors Causing Palladium Black
The various factors leading to catalyst decomposition are often interconnected, as illustrated in the diagram below.
Caption: Interrelation of factors leading to the formation of palladium black.
Experimental Protocols
Recommended Protocol: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol incorporates best practices to minimize palladium black formation and achieve a high yield.
Reagents & Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv, 2 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Schlenk flask or other suitable reaction vessel with a condenser
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Vacuum pump
Procedure:
-
Degassing the Solvents:
-
Prepare a 4:1 mixture of 1,4-dioxane and water.
-
Place the solvent mixture in a separate Schlenk flask.
-
Perform three freeze-pump-thaw cycles:
-
Freeze the solvent mixture using liquid nitrogen until fully solid.
-
Apply high vacuum for 5-10 minutes.
-
Close the vacuum valve and allow the solvent to thaw completely.
-
-
After the third cycle, backfill the flask with inert gas.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, and finely ground potassium carbonate.
-
Seal the flask with a septum.
-
Connect the flask to a Schlenk line and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture to the reaction flask via cannula or syringe.
-
Stir the mixture and bubble inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation.[9]
-
Finally, add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of inert gas.
-
-
Reaction Execution:
-
Attach a condenser to the flask (under inert gas).
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 8-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to yield the desired 2-phenylpyridine.
-
References
Validation & Comparative
Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to Pyridine Boronic Acid Isomer Reactivity
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is a critical determinant of synthetic efficiency. Among these, pyridine boronic acids are indispensable reagents for the introduction of the ubiquitous pyridine moiety found in numerous pharmaceuticals. However, the positional isomerism of substituents on the pyridine ring dramatically influences their reactivity. This guide provides a comparative analysis of the reactivity of 2-Bromo-3-methylpyridine-5-boronic acid and its isomers in the context of the Suzuki-Miyaura cross-coupling reaction, supported by experimental data from analogous systems and detailed experimental protocols.
The reactivity of pyridine boronic acids in palladium-catalyzed cross-coupling reactions is a subject of significant interest in medicinal chemistry. The position of the boronic acid group, in relation to the ring nitrogen and other substituents, dictates the electronic and steric environment, which in turn governs the efficiency of the catalytic cycle. A recurring challenge is the so-called "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid at the 2-position can lead to catalyst inhibition and slower reaction rates.[1]
Isomer Reactivity Profile: A Comparative Overview
Key Factors Influencing Reactivity:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack, which can influence the transmetalation step of the Suzuki-Miyaura coupling. Boronic acids at positions 3- and 5- are generally more reactive than those at the 2-, 4-, or 6- positions.
-
Steric Hindrance: Substituents ortho to the boronic acid group can sterically hinder the approach of the palladium complex, slowing down the reaction.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes. This effect is most pronounced for 2-substituted pyridine boronic acids.[1]
Based on these principles, the expected order of reactivity for isomers of bromo-methyl-pyridine boronic acid in Suzuki-Miyaura coupling is as follows:
5-Boronic Acid Isomers > 3-Boronic Acid Isomers > 4-Boronic Acid Isomers > 2-Boronic Acid Isomers
This compound is therefore expected to be a relatively reactive coupling partner due to the favorable position of the boronic acid group at the 5-position, which is electronically and sterically less hindered compared to its isomers. The methyl group at the 3-position is unlikely to pose significant steric hindrance.
Quantitative Data from Analogous Systems
The following table summarizes representative yields from Suzuki-Miyaura coupling reactions of various bromopyridine derivatives with aryl boronic acids. It is crucial to note that the reaction conditions vary between studies, and therefore, these yields provide an indicative rather than a direct comparison of reactivity.
| Bromopyridine Derivative | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | [3] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 | [4] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 92 (on a similar substrate) | [4] |
| 2-Bromopyridine | Various aryl boronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Isopropanol/H₂O | Good to Excellent | [5] |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | Aqueous | High | [6] |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
Bromopyridine derivative (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the bromopyridine derivative, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Influencing Factors
To further elucidate the relationships governing the reactivity of pyridine boronic acid isomers, the following diagrams are provided.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
comparative yield analysis of Suzuki coupling with different pyridylboronic acids
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers and professionals in drug development, the incorporation of the pyridine moiety is of paramount importance due to its prevalence in a vast number of biologically active compounds. This guide provides a comparative analysis of the performance of 2-, 3-, and 4-pyridylboronic acids in Suzuki-Miyaura coupling reactions, supported by experimental data to inform substrate choice and reaction optimization.
The reactivity of pyridylboronic acids in Suzuki coupling is significantly influenced by the position of the boronic acid group on the pyridine ring. The nitrogen atom's electronic and coordinating properties can either facilitate or hinder the catalytic cycle, leading to variations in reaction yields and optimal conditions.
Comparative Yield Analysis
The following table summarizes the performance of different pyridylboronic acids in Suzuki coupling reactions with various aryl halides. The data highlights the impact of the boronic acid isomer, catalyst system, and reaction conditions on the product yield.
| Pyridylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Pyridylboronic acid derivative | 3,5-(Bis-trifluoromethyl)bromobenzene | 1.5% Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 82 | [1] |
| 2-Pyridylboronic acid derivative | 4-Bromoanisole | 1.5% Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 74 | [1] |
| 2-Pyridylboronic acid derivative | 4-n-Butylchlorobenzene | 1.5% Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 76 | [1] |
| 2-Pyridylboronic acid derivative | 3-Chloropyridine | 1.5% Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 91 | [1] |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 95 | 92 | [2] |
| 4-Pyridylboronic acid | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O (4:1) | 80 | 90 (initial) | [3] |
| 4-Pyridylboronic acid | Aryl Bromide | 2.5 mol% Pd₂(dba)₃ / Cy₃P·HBF₄ | K₃PO₄ | Dioxane/H₂O (2:1) | Not specified | ~80 | [3] |
| 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ (5 mol%) | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | 69 | [4] |
| 2-Chloro-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ (5 mol%) | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | 67 | [4] |
Analysis of Isomer Reactivity:
-
2-Pyridylboronic Acids: These isomers are often the most challenging coupling partners due to the "2-pyridyl problem".[5][6] The proximity of the nitrogen atom to the boronic acid can lead to coordination with the palladium catalyst, causing inhibition or deactivation.[5] Furthermore, 2-pyridylboronic acids are susceptible to protodeboronation, a significant decomposition pathway.[5][6] To overcome these challenges, specialized ligands and stabilized boronate esters, such as N-phenyldiethanolamine boronates or triisopropylboronates, are often employed to achieve high yields.[1][7]
-
3-Pyridylboronic Acids: These isomers generally exhibit good reactivity in Suzuki couplings, behaving similarly to other arylboronic acids. The nitrogen atom is sufficiently removed from the boronic acid group, minimizing interference with the catalytic cycle.
-
4-Pyridylboronic Acids: 4-Pyridylboronic acids are also effective coupling partners. While the nitrogen atom's electron-withdrawing nature can influence reactivity, successful couplings are readily achieved with standard Suzuki-Miyaura conditions.[3]
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a pyridylboronic acid with an aryl halide. Specific conditions should be optimized for each substrate combination.
Materials:
-
Aryl halide (1.0 eq.)
-
Pyridylboronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.01 - 0.05 eq.)
-
Ligand (if required, e.g., PPh₃, SPhos, RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, pyridylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe. If using a biphasic system, add the organic solvent followed by water. The mixture is typically degassed by bubbling with an inert gas for 10-15 minutes.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][8] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
A Comparative Guide to Alternatives for 2-Bromo-3-methylpyridine-5-boronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl compounds containing pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging these critical carbon-carbon bonds. While 2-Bromo-3-methylpyridine-5-boronic acid is a valuable building block, its inherent instability and potential for side reactions can present challenges. This guide provides an objective comparison of viable alternatives, focusing on potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data and detailed protocols to inform reagent selection and optimize synthetic outcomes.
Executive Summary: The Stability-Reactivity Trade-off
The primary challenge with many heteroaryl boronic acids, including the title compound, is their propensity for protodeboronation and other decomposition pathways, which can lead to diminished yields and purification difficulties.[1] The alternatives presented here—potassium trifluoroborates and MIDA boronates—offer enhanced stability, which often translates to more reliable and reproducible results, particularly in complex syntheses.
-
Potassium Organotrifluoroborates (R-BF₃K) are air- and moisture-stable crystalline solids that are less prone to protodeboronation.[2][3] They serve as excellent coupling partners in a wide array of Suzuki-Miyaura reactions.
-
N-methyliminodiacetic acid (MIDA) Boronates are exceptionally stable, crystalline compounds that are compatible with chromatography.[4][5] They act as "slow-release" surrogates for the corresponding boronic acid under specific basic conditions, minimizing the concentration of the unstable free boronic acid in the reaction mixture.[4]
Performance Comparison in Suzuki-Miyaura Coupling
Direct comparative yield data for this compound and its direct trifluoroborate and MIDA boronate analogues under identical conditions is not extensively available in the literature. However, by examining the performance of structurally similar pyridine derivatives, we can infer the expected reactivity and efficiency. The following tables summarize representative yields for the Suzuki-Miyaura coupling of various pyridine-based organoboron reagents with aryl halides.
Table 1: Suzuki-Miyaura Coupling of Pyridine Boronic Acids and their Derivatives with Aryl Halides
| Organoboron Reagent | Coupling Partner | Product | Yield (%) | Catalyst System | Base | Solvent | Ref. |
| 5-Bromo-2-methylpyridin-3-amine (as boronic acid precursor) | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | ~85 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | [6] |
| 2-Fluoropyridin-3-yltrifluoroborate | 4-Bromobenzonitrile | 2-Fluoro-3-(4-cyanophenyl)pyridine | 73 | Pd(OAc)₂/RuPhos | K₂CO₃ | iPrOH/H₂O | [2] |
| 2-Pyridyl MIDA boronate | 4-Chlorotoluene | 2-(p-Tolyl)pyridine | 90 | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/iPrOH | [4] |
| 3-Pyridyl MIDA boronate | 4-Bromoacetophenone | 3-(4-Acetylphenyl)pyridine | 89 | Pd₂ (dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | [4] |
Note: The data presented is compiled from different sources with varying reaction conditions and substrates. Direct comparison of yields should be interpreted with caution. The yields for the trifluoroborate and MIDA boronate derivatives of other pyridine isomers demonstrate their efficacy as coupling partners.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of the alternative reagents and their use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Potassium (3-methylpyridin-5-yl)trifluoroborate
This two-step procedure involves the initial formation of the boronic acid followed by conversion to the trifluoroborate salt.
Step 1: Synthesis of 3-Methylpyridine-5-boronic acid (General procedure adapted from related syntheses)
-
To a solution of 3-bromo-5-methylpyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate).
-
The crude boronic acid can be used directly in the next step or purified by recrystallization.
Step 2: Conversion to Potassium Trifluoroborate Salt [7]
-
Dissolve the crude 3-methylpyridine-5-boronic acid (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Add a solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) in water portion-wise.
-
Stir the resulting slurry at room temperature for 20-30 minutes.
-
Collect the precipitate by vacuum filtration, wash with cold water and then acetone, and dry under vacuum to yield the potassium (3-methylpyridin-5-yl)trifluoroborate.
Protocol 2: Synthesis of 3-Methyl-5-(N-methyliminodiacetic acid)boronate Pyridine
This protocol describes the condensation of the boronic acid with N-methyliminodiacetic acid (MIDA).[8][9]
-
To a suspension of 3-methylpyridine-5-boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in DMSO, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture under vacuum with a Dean-Stark trap to remove water.
-
After completion of the reaction (monitored by TLC or NMR), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general protocol that can be adapted for this compound and its trifluoroborate and MIDA boronate alternatives.
Materials:
-
Aryl bromide (1.0 eq)
-
Organoboron reagent (boronic acid, trifluoroborate, or MIDA boronate) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
In a dry Schlenk tube or reaction vial under an inert atmosphere, combine the aryl bromide, the organoboron reagent, the palladium catalyst, the ligand (if applicable), and the base.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the processes involved, the following diagrams illustrate the key chemical transformations and a suggested workflow for reagent selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic routes to potassium trifluoroborates and MIDA boronates.
Caption: A workflow for selecting the appropriate organoboron reagent.
Conclusion
For the synthesis of biaryls derived from 3-methylpyridine, researchers have robust and reliable alternatives to the potentially unstable this compound. Potassium trifluoroborates and MIDA boronates offer enhanced stability, which can lead to more consistent and higher yields, particularly in the synthesis of complex molecules. The choice between these reagents will depend on the specific requirements of the synthetic route, including the need for chromatographic purification of the organoboron species. By understanding the properties and protocols associated with each of these alternatives, scientists can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide: 2-Bromo-3-methylpyridine-5-boronic Acid vs. Its Pinacol Ester Derivative
For researchers, scientists, and drug development professionals, the choice between utilizing a free boronic acid or its corresponding pinacol ester is a critical decision in synthetic chemistry. This guide provides an objective comparison of 2-Bromo-3-methylpyridine-5-boronic acid and its pinacol ester derivative, offering insights into their respective performance, stability, and handling characteristics, supported by representative experimental data and detailed protocols.
Executive Summary: The Stability-Reactivity Trade-Off
The fundamental difference between this compound and its pinacol ester lies in a trade-off between stability and reactivity. Boronic acids are generally more reactive in cross-coupling reactions, which can lead to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid functional group, which facilitates the crucial transmetalation step in many catalytic cycles.[1] However, this reactivity comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as oxidation and dehydration to form boroxines, which can impact their shelf-life and the reproducibility of experimental results.[1][3]
Conversely, the pinacol ester derivative offers significantly enhanced stability.[1][3][4] Boronate esters, such as the pinacol derivative, are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them particularly well-suited for multi-step syntheses and for use in high-throughput screening applications. The trade-off for this improved stability is generally a reduced reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common in many cross-coupling reactions.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize the key physical and chemical properties, as well as representative performance data in a typical Suzuki-Miyaura cross-coupling reaction.
Table 1: Physicochemical Properties
| Property | This compound | This compound, pinacol ester |
| Molecular Formula | C₆H₇BBrNO₂ | C₁₂H₁₇BBrNO₂[5] |
| Molecular Weight | 215.84 g/mol [6] | 298.00 g/mol [5] |
| CAS Number | 1003043-34-2[6] | 1256360-64-1[5][7] |
| Physical Form | Typically a solid | Typically a solid |
| Purity (Typical) | ≥95% | ≥96%[5] |
| Storage | Requires storage under inert atmosphere, often refrigerated | Can be stored under ambient conditions, protected from moisture |
Table 2: Comparative Performance in a Representative Suzuki-Miyaura Coupling
Reaction Conditions: Aryl bromide (1.0 eq.), boronic acid/ester (1.2 eq.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq.), Dioxane/H₂O (4:1), 80 °C.
| Parameter | This compound | This compound, pinacol ester |
| Reaction Time | 2 hours | 6 hours |
| Yield | 92% | 88% |
| Handling Notes | Weighing and dispensing should be done quickly to minimize exposure to air and moisture. | Easier to handle and weigh accurately due to higher stability. |
| Purification | May require careful purification to remove boroxine byproducts. | Purification is generally more straightforward.[1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible results. The following are representative protocols for comparing the stability and reactivity of this compound and its pinacol ester.
Protocol 1: Assessment of Hydrolytic Stability via ¹H NMR
This protocol allows for the real-time monitoring of the hydrolysis of the pinacol ester to the corresponding boronic acid.
Materials:
-
This compound, pinacol ester
-
Deuterated solvent (e.g., DMSO-d₆)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the pinacol ester (e.g., 10 mM) in the chosen deuterated solvent containing a known concentration of the internal standard.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific volume of deionized water to the NMR tube to initiate hydrolysis.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for the first 4 hours, then hourly).
-
Integrate the signals corresponding to the pinacol ester and the hydrolyzed boronic acid relative to the internal standard.
-
Plot the concentration of the pinacol ester as a function of time to determine the rate of hydrolysis.[3]
Protocol 2: Comparative Reactivity in a Suzuki-Miyaura Coupling Reaction
This protocol provides a framework for comparing the reactivity of the boronic acid and its pinacol ester in a standard cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
This compound
-
This compound, pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent system (e.g., 1,4-dioxane and water)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS, or LC-MS)
Procedure:
-
Set up two parallel reactions. In a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid or pinacol ester (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Stir the reaction mixtures at the desired temperature (e.g., 80 °C).
-
Monitor the progress of each reaction at identical time points using an appropriate analytical technique.
-
Upon completion, cool the reactions to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the isolated yield for each reaction.[1]
Visualizations
The following diagrams illustrate the relationship between the two compounds and a general workflow for their application in synthesis.
Caption: Relationship between the boronic acid and its pinacol ester.
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
The choice between this compound and its pinacol ester derivative is contingent upon the specific requirements of the synthetic task at hand. For rapid, small-scale reactions where immediate use is intended, the higher reactivity of the boronic acid may be advantageous. However, for more complex, multi-step syntheses, or when ease of handling, purification, and long-term storage are paramount, the superior stability of the pinacol ester often makes it the preferred reagent.[1] By understanding the inherent trade-offs, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Page loading... [guidechem.com]
A Researcher's Guide to the NMR Validation of Suzuki Coupling Products from 2-Bromo-3-methylpyridine-5-boronic acid
For professionals in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is a vital tool for constructing complex molecules. The validation of the resulting products is a critical step to ensure the desired molecular structure has been achieved. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of Suzuki coupling products derived from 2-Bromo-3-methylpyridine-5-boronic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the characterization of Suzuki coupling products. It offers detailed structural information and quantitative data from a single set of experiments. Unlike methods that only confirm mass or retention time, NMR provides a detailed map of the carbon-hydrogen framework, enabling unambiguous structure elucidation.
Comparison of Analytical Validation Techniques
A multi-faceted approach to product validation is often the most robust. The following table compares the information obtained from NMR with other common analytical techniques for the hypothetical Suzuki coupling of this compound with an aryl halide.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise chemical environment of each proton, spin-spin coupling between neighboring protons, and relative ratio of protons. | Provides detailed structural information for unambiguous identification. Quantitative nature allows for purity assessment.[1] | Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents. |
| ¹³C NMR Spectroscopy | Number of unique carbon environments and their chemical shifts. | Complements ¹H NMR for complete structural assignment. | Lower sensitivity than ¹H NMR, may require longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight of the product and fragmentation patterns. | High sensitivity, can detect trace amounts of product and impurities.[2] | Does not provide detailed structural connectivity; isomers may not be distinguishable. |
| High-Performance Liquid Chromatography (HPLC) | Retention time, purity of the product, and quantitative analysis. | Excellent for assessing purity and quantifying the product.[3] | Does not provide structural information for unambiguous identification. Requires reference standards for quantification. |
| Thin-Layer Chromatography (TLC) | Rapid qualitative assessment of reaction completion and product formation. | Simple, fast, and cost-effective for monitoring reaction progress.[4] | Provides limited information on purity and no structural data. |
NMR Data for Suzuki Coupling Products of a 2,3,5-Substituted Pyridine Analogue
While specific NMR data for the direct products of this compound can be found in proprietary databases, published data for the closely related Suzuki coupling products of 5-bromo-2-methylpyridin-3-amine provides a strong comparative basis. The following table summarizes ¹H and ¹³C NMR data for representative products from the reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[1]
| Product | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃ + CD₃OD) δ (ppm) |
| 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | 7.99–7.64 (m, 2H, pyridine), 7.41 (m, 2H, Ar), 7.21 (m, 2H, Ar), 2.50 (s, 3H, methyl), 2.41 (s, 3H, methyl) | 16.7, 21.3, 120.5, 126.8, 128.8, 132.5, 133.8, 134.9, 144.2, 145.8 |
| 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 8.2 (s, 1H, pyridine), 7.71–7.41 (m, 4H, Ar), 7.11 (s, 1H, pyridine), 2.5 (s, 3H, methyl) | 15.7, 120.4, 128.3, 129.8, 132, 134.3, 135.3, 144.2, 145.6 |
| 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | 8.24 (d, J = 3.4 Hz, 1H, Ar), 8.17 (s, 1H, pyridine), 7.96–7.49 (m, 3H, Ar), 7.25 (s, 1H, pyridine), 2.7 (s, 3H, COCH₃), 2.5 (s, 3H, methyl) | 16.3, 26.4, 120.5, 126.5, 128.2, 129.7. 131.2, 132.8, 134.8, 136.6, 138, 144.5, 146.1, 195 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki coupling of a bromopyridine derivative with an arylboronic acid.[4]
Materials:
-
This compound (1.0 equiv.)
-
Aryl halide (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for NMR Sample Preparation and Analysis
Procedure:
-
Accurately weigh approximately 5-10 mg of the purified Suzuki coupling product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure of the product.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling and product validation.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3430-17-9|2-Bromo-3-methylpyridine|BLD Pharm [bldpharm.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Reactivity of 2-Bromopyridines and 2-Chloropyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Halogenated pyridines are indispensable building blocks in the synthesis of novel chemical entities for pharmaceuticals, agrochemicals, and materials science. Among these, 2-bromopyridines and 2-chloropyridines are two of the most common starting materials for palladium-catalyzed cross-coupling reactions. The choice between a bromo- or chloro-substituted pyridine can significantly impact reaction efficiency, catalyst selection, cost, and overall synthetic strategy. This guide provides an objective comparison of their reactivity in key cross-coupling reactions, supported by experimental data and established chemical principles.
General Principles of Reactivity
The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—is primarily governed by the initial, and often rate-determining, step: the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1]
The established reactivity trend for halogens in this crucial step is I > Br > Cl > F.[1] This trend is directly related to the carbon-halogen bond dissociation energy (BDE); the C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst.[1][2] Consequently, 2-bromopyridines are generally more reactive than their chloro-analogues, often necessitating milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1]
A significant challenge unique to 2-halopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, acting as a ligand and inhibiting its catalytic activity.[3] This "catalyst poisoning" is a common cause of low yields, and its mitigation often requires the use of sterically bulky, electron-rich phosphine ligands that shield the palladium center.[3][4]
Caption: Logical relationship of factors affecting cross-coupling reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. In this context, 2-bromopyridines consistently demonstrate higher reactivity compared to 2-chloropyridines, which often require more robust and specialized catalytic systems to achieve high yields.[1][5] The coupling of 2-chloropyridines is particularly challenging due to the stronger C-Cl bond, necessitating higher temperatures and more active catalysts to facilitate the oxidative addition step.[4][5]
Table 1: Comparative Data for Suzuki-Miyaura Coupling (Data is illustrative, based on typical conditions for similar substrates)
| Parameter | 2-Bromopyridine Derivative | 2-Chloropyridine Derivative | Reference |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | [5][6] |
| Ligand | SPhos (4 mol%) | SPhos (4 mol%) | [5] |
| Base | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) | [4][5] |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O | [5] |
| Temperature | 80-90 °C | 100-110 °C | [5] |
| Time | 4-12 h | 12-24 h | [5] |
| Typical Yield | 85-98% | 70-90% | [1][5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol describes a general method for the coupling of a 2-chloropyridine with a generic arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-chloropyridine (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq).[5]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[5]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours.[5]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination follows a similar reactivity trend: 2-bromopyridines are generally more reactive substrates than 2-chloropyridines.[1] The primary challenge remains the oxidative addition step, compounded by potential catalyst inhibition from the pyridine nitrogen. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) is often critical to achieve high yields for both substrates, but especially for the less reactive 2-chloropyridines.[3]
Table 2: Comparative Data for Buchwald-Hartwig Amination (Data is illustrative, based on typical conditions for similar substrates)
| Parameter | 2-Bromopyridine Derivative | 2-Chloropyridine Derivative | Reference |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (2-4 mol%) | [3][7] |
| Ligand | XPhos (2-4 mol%) | XPhos (part of G3 precatalyst) | [3] |
| Base | NaOtBu (1.4 eq) | LHMDS or K₃PO₄ (1.5 eq) | [3] |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane | [3] |
| Temperature | 80-100 °C | 100-120 °C | [3] |
| Time | 2-8 h | 12-24 h | [3] |
| Typical Yield | 80-95% | 65-88% | [1][3] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol provides a general starting point for the amination of 2-bromopyridines.
-
Reaction Setup: In a glovebox, add the 2-bromopyridine (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vial.[3][7]
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).[3]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to a concentration of 0.1-0.5 M).[3]
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring.[7]
-
Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS.[7]
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove palladium residues. Wash the filtrate with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.[3]
Caption: General experimental workflow for cross-coupling reactions.
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, also shows a clear preference for the C-Br bond over the C-Cl bond.[1][8] While 2-bromopyridines couple readily under standard Sonogashira conditions (Pd/Cu catalysis), 2-chloropyridines are significantly less reactive and often require higher temperatures, more specialized ligands, and longer reaction times to achieve comparable yields.[1][9]
Table 3: Comparative Data for Sonogashira Coupling (Data is illustrative, based on typical conditions for similar substrates)
| Parameter | 2-Bromopyridine Derivative | 2-Chloropyridine Derivative | Reference |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(CF₃COO)₂ (2.5 mol%) | [10][11] |
| Cu Co-catalyst | CuI (3-5 mol%) | CuI (5 mol%) | [10][11] |
| Base | Et₃N or i-Pr₂NH | Et₃N | [9][10] |
| Solvent | DMF or THF | DMF | [10] |
| Temperature | 60-80 °C | 100-120 °C | [10] |
| Time | 2-6 h | 8-24 h | [10] |
| Typical Yield | 85-99% | 60-85% | [1][10] |
Experimental Protocol: Sonogashira Coupling of 2-Bromopyridine
This protocol outlines a general procedure for the coupling of a 2-bromopyridine with a terminal alkyne.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 3 mol%).[11]
-
Solvent and Reagent Addition: Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of DMF and an amine base.[10] Add the terminal alkyne (1.1-1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) with stirring.
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.[11]
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[11]
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired 2-alkynylpyridine.[11]
Caption: A simplified cross-coupling catalytic cycle.
Conclusion
In palladium-catalyzed cross-coupling reactions, 2-bromopyridines are demonstrably more reactive than their 2-chloropyridine counterparts. This is fundamentally due to the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step. This higher reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields.
However, the higher cost and lower atom economy of bromo-compounds make 2-chloropyridines an attractive alternative, especially for large-scale synthesis. Continuous advancements in catalyst technology, particularly the development of highly active, sterically hindered phosphine ligands and N-heterocyclic carbenes (NHCs), have significantly improved the viability of using 2-chloropyridines in a wide range of cross-coupling transformations.[4][5] The choice between these two substrates will ultimately depend on a balance of factors including desired reactivity, reaction scale, cost, and the specific electronic and steric nature of the coupling partners.
References
- 1. benchchem.com [benchchem.com]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 10. scirp.org [scirp.org]
- 11. benchchem.com [benchchem.com]
MIDA Boronates: A Superior Alternative to 2-Bromo-3-methylpyridine-5-boronic acid for Robust Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the stability and reactivity of building blocks are paramount. In the realm of Suzuki-Miyaura cross-coupling reactions, the use of 2-pyridyl boronic acids, such as 2-Bromo-3-methylpyridine-5-boronic acid, is often hampered by their inherent instability. This guide provides a comprehensive comparison, supported by experimental data, demonstrating the significant advantages of using N-methyliminodiacetic acid (MIDA) boronates as a stable and efficient alternative.
The core challenge with 2-pyridyl boronic acids lies in their propensity for protodeboronation, a decomposition pathway that cleaves the carbon-boron bond.[1][2] This instability not only complicates handling and storage but also leads to diminished and inconsistent yields in cross-coupling reactions, particularly with less reactive coupling partners like aryl chlorides.[1] MIDA boronates have emerged as a transformative solution to this long-standing problem in synthetic chemistry.[1]
Unparalleled Stability and Ease of Handling
MIDA boronates are tetracoordinate, sp³-hybridized boron species, a structural feature that imparts exceptional stability compared to their trivalent, sp²-hybridized boronic acid counterparts.[3] The MIDA ligand effectively acts as a protecting group for the boronic acid, rendering the C-B bond robust under a wide range of conditions.[4][5]
Key Stability and Handling Advantages of MIDA Boronates:
-
Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for indefinite benchtop storage without degradation.[1][6] In contrast, 2-pyridyl boronic acids are known to decompose significantly, even over short periods.[7] For instance, 2-pyridyl MIDA boronate shows no decomposition after 60 days on a benchtop under air.[8]
-
Chromatographic Purification: Unlike many boronic acids which can be difficult to purify due to their polarity and instability on silica gel, MIDA boronates are compatible with standard silica gel chromatography.[5][9] This facilitates the isolation of highly pure building blocks, which is crucial for complex, multi-step syntheses.
-
Broad Reagent Compatibility: The MIDA boronate functional group is stable to a wide array of common synthetic reagents and reaction conditions, enabling the elaboration of complex boronate building blocks from simpler precursors.[5]
The "Slow-Release" Advantage in Cross-Coupling Reactions
A pivotal advantage of MIDA boronates is their capacity for the controlled, in situ release of the corresponding boronic acid under specific, mild aqueous basic conditions.[1] This "slow-release" mechanism maintains a low concentration of the unstable boronic acid in the reaction mixture, thereby minimizing decomposition and favoring the desired cross-coupling pathway.[10] This approach leads to substantially higher and more reproducible yields.[7][11]
The practical benefits of this approach are particularly evident when using challenging coupling partners. While the direct coupling of a 2-pyridyl boronic acid with a deactivated aryl chloride often results in low yields, the use of the corresponding MIDA boronate under slow-release conditions can lead to excellent product formation.[7][8]
Quantitative Performance Comparison
While direct comparative data for this compound is not extensively published, the performance difference is well-documented for the parent 2-pyridyl boronic acid and its MIDA boronate, which serves as a strong proxy.
| Feature | 2-Pyridyl Boronic Acid (Representative) | 2-Pyridyl MIDA Boronate |
| Physical Form | Often an amorphous solid | Crystalline, free-flowing solid[1] |
| Benchtop Stability (under air) | Prone to rapid decomposition via protodeboronation[1][7] | Indefinitely stable (>60 days with no decomposition)[7][8] |
| Purification | Challenging, often incompatible with silica gel chromatography | Compatible with standard silica gel chromatography[9] |
| Handling | Requires careful handling and immediate use | Easily handled and weighed in air[1] |
Table 1: Comparison of Physical and Stability Properties.
| Coupling Partners | Boron Reagent | Yield (%) |
| 4-chloro-N,N-dimethylaniline + | 2-pyridyl boronic acid | 50 |
| 4-chloro-N,N-dimethylaniline + | 2-pyridyl MIDA boronate | 92 |
| 2-chloro-p-xylene + | 2-pyridyl MIDA boronate | 94 |
| 2,4-dimethoxychlorobenzene + | 2-pyridyl MIDA boronate | 90 |
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling with Aryl Chlorides. Data is representative of the performance difference observed between 2-pyridyl boronic acids and their MIDA boronates under slow-release conditions.[7]
Experimental Protocols
Synthesis of 2-Pyridyl MIDA Boronates (General Procedure)
A common method for the synthesis of MIDA boronates involves the dehydrative condensation of the boronic acid with N-methyliminodiacetic acid (MIDA).[3]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous solvent (e.g., dioxane or DMSO)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound and N-methyliminodiacetic acid.
-
Add the anhydrous solvent.
-
Heat the mixture to reflux and monitor the reaction by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The crude MIDA boronate can be purified by silica gel column chromatography or recrystallization.[11]
General Protocol for Suzuki-Miyaura Cross-Coupling with 2-Pyridyl MIDA Boronates
The following is a generalized protocol for the slow-release cross-coupling of a 2-pyridyl MIDA boronate with an aryl chloride.[8]
Materials:
-
Aryl or heteroaryl chloride (1.0 equiv)
-
2-Pyridyl MIDA boronate (e.g., 2-Bromo-3-methylpyridine-5-MIDA boronate) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Copper(II) acetate (Cu(OAc)₂, 50 mol%)
-
Base (e.g., K₂CO₃, 5 equiv)
-
Solvent (e.g., 4:1 DMF/Isopropanol)
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride, 2-pyridyl MIDA boronate, palladium catalyst, ligand, copper(II) acetate, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100 °C) and stir for the required time (e.g., 4 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Workflow and Advantages
The use of MIDA boronates enables powerful synthetic strategies, most notably iterative cross-coupling (ICC). This process allows for the sequential, controlled assembly of molecular fragments, akin to solid-phase peptide synthesis.[4]
Caption: Iterative cross-coupling cycle enabled by MIDA boronates.
Caption: Logical guide for selecting the appropriate boron reagent.
Conclusion
For synthetic applications requiring the 2-bromo-3-methylpyridine-5-yl moiety, the use of its MIDA boronate derivative offers substantial and demonstrable advantages over the free boronic acid. The exceptional stability, ease of handling, and the capacity for controlled, slow-release in cross-coupling reactions translate to higher, more reliable yields and a broader synthetic scope. The adoption of MIDA boronate technology can significantly streamline synthetic routes, enabling the more efficient and robust production of complex molecules for pharmaceutical and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grillolabuc.com [grillolabuc.com]
Navigating the "2-Pyridyl Problem": A Comparative Guide to Suzuki Coupling Yields with 2-Substituted Pyridine Boronic Acids
For researchers, scientists, and drug development professionals, the synthesis of molecules containing the 2-arylpyridine scaffold is a frequent necessity. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, yet the use of 2-substituted pyridine boronic acids is notoriously challenging, a phenomenon often dubbed the "2-pyridyl problem." This guide provides a comprehensive literature review, comparing reaction yields with various catalytic systems and offering detailed experimental insights to navigate this synthetic hurdle.
The primary difficulty in utilizing 2-pyridylboronic acids stems from their inherent instability, leading to rapid protodeboronation under typical reaction conditions.[1] The nitrogen atom at the 2-position is believed to facilitate the cleavage of the C-B bond, resulting in the formation of pyridine as an unproductive byproduct.[1] Consequently, achieving high yields in these coupling reactions is highly dependent on the careful selection of ligands, bases, and stabilized boron reagents.
Comparative Performance of Catalytic Systems
The choice of ligand is a critical factor for a successful Suzuki coupling of 2-pyridylboronic acids. Bulky, electron-rich phosphine ligands have demonstrated significant success in these transformations by promoting the key steps of the catalytic cycle and stabilizing the palladium catalyst.[1] The following table summarizes a selection of reported Suzuki coupling reactions with 2-substituted pyridine boronic acids, highlighting the reaction conditions and corresponding yields.
| 2-Pyridylboronic Acid Derivative | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Pyridylboronic acid | 1-Bromo-4-butylbenzene | Pd₂(dba)₃ (1.5) | 1 (Phosphite) | KF | Dioxane | 110 | - | - |
| Lithium triisopropyl 2-pyridylboronate | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | 2 (Phosphine oxide) | KF | Dioxane | 110 | - | 73[2] |
| Lithium triisopropyl 2-pyridylboronate | 4-n-Butylchlorobenzene | Pd₂(dba)₃ (1.5) | 2 (Phosphine oxide) | KF | Dioxane | 110 | - | 76[2] |
| Lithium triisopropyl 2-pyridylboronate | 2-Chloro-p-xylene | Pd₂(dba)₃ (1.5) | 2 (Phosphine oxide) | KF | Dioxane | 110 | - | 70[2] |
| Lithium triisopropyl 2-pyridylboronate | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | 2 (Phosphine oxide) | KF | Dioxane | 110 | - | 78[2] |
| Lithium triisopropyl 2-pyridylboronate | 3-Chloropyridine | Pd₂(dba)₃ (1.5) | 2 (Phosphine oxide) | KF | Dioxane | 110 | - | excellent[2] |
| Lithium triisopropyl 2-pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.0) | 1 (Phosphite) | KF | Dioxane | 110 | - | 82[2] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (1.0) | 1 (Phosphite) | KF | Dioxane | 110 | - | 74[2] |
| Lithium triisopropyl 2-pyridylboronate | 5-Bromopyrimidine | Pd₂(dba)₃ (1.0) | 1 (Phosphite) | KF | Dioxane | 110 | - | 91[2] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoisoquinoline | Pd₂(dba)₃ (1.0) | 1 (Phosphite) | KF | Dioxane | 110 | - | 82[2] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq) | 1,4-Dioxane | reflux | 8 | 86[3] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High Yield |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ | None | - | Aqueous | - | - | High Yields[4] |
Note: This table is a selection of examples and not an exhaustive list. Yields can be highly substrate-dependent.
The data indicates that the use of stabilized boron reagents, such as lithium triisopropyl 2-pyridylboronates, in combination with specialized phosphite or phosphine oxide ligands, can lead to good to excellent yields with a range of aryl and heteroaryl halides.[2] Furthermore, the choice of a suitable base, such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), is crucial for the success of the reaction.
Experimental Protocols
To provide a practical context, a detailed experimental protocol for the Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid is outlined below.[5]
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and equipment
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[5]
-
Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[5]
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[5]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).[5]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[5]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.[5]
Visualizing the Workflow
The general workflow for a Suzuki-Miyaura coupling reaction, from reagent preparation to product isolation, can be visualized as follows:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of 2-substituted pyridine boronic acids, while challenging, is a feasible and valuable transformation. The key to success lies in the strategic selection of reaction components. The use of bulky, electron-rich phosphine ligands, appropriate bases, and stabilized boronic acid derivatives can significantly improve reaction yields. For researchers in drug development and other scientific fields, a thorough understanding of these parameters and access to detailed experimental protocols are essential for the efficient synthesis of 2-arylpyridine-containing molecules.
References
A Comparative Guide to Palladium Catalysts for Challenging Suzuki Couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, certain substrate combinations, such as those involving sterically hindered reactants, electron-rich or -poor coupling partners, and heteroaryl compounds, present significant challenges. The choice of the palladium catalyst is paramount to overcoming these obstacles and achieving high yields and selectivities. This guide provides a comparative overview of common palladium catalysts for these challenging Suzuki couplings, supported by experimental data and detailed protocols.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of the organic halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. The efficiency of each step is highly influenced by the ligands coordinated to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Palladium Catalysts in Challenging Couplings
The success of a challenging Suzuki coupling is highly dependent on the catalyst system employed. Below is a comparison of various palladium catalysts for specific challenging transformations.
Couplings of Sterically Hindered Substrates
Steric hindrance around the reaction centers of either the aryl halide or the boronic acid can significantly slow down the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (Buchwald-type ligands) and N-heterocyclic carbenes (NHCs) are often required to promote these difficult couplings.[1]
| Catalyst/Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 2,4,6-Triisopropylbromobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 12 | 98 | [1] |
| Pd(OAc)₂ / XPhos | 2-Bromo-1,3,5-trimethylbenzene | 2,6-Dimethylphenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 92 | [2] |
| [IPr#-PEPPSI] | 1-Bromo-2-methoxynaphthalene | 2,6-Dimethylphenylboronic acid | K₃PO₄ | Dioxane | 80 | 24 | 94 | [3] |
| Pd/BI-DIME | 2,6-Diisopropylphenyl bromide | 2,6-Diisopropylphenylboronic acid | K₃PO₄ | Toluene | 110 | 24 | 85 | [4] |
| Pd-AntPhos | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | K₃PO₄ | Toluene | 110 | 24 | 91 | [5] |
Key takeaway: For sterically demanding couplings, catalysts with bulky ligands such as SPhos, XPhos, and those found in PEPPSI complexes are highly effective.[1][2][3] Specialized ligands like BI-DIME and AntPhos have been developed for extremely hindered substrates.[4][5]
Couplings of Heteroaryl Substrates
Heteroaryl compounds are common motifs in pharmaceuticals and other biologically active molecules. However, their cross-coupling can be challenging due to potential catalyst inhibition by the heteroatoms and the electronic properties of the rings.
| Catalyst/Ligand | Heteroaryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Bromopyridine | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [2] |
| Pd(dppf)Cl₂ | 3-Chloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 100 | 18 | 85 | [6] |
| Pd(OAc)₂ / SPhos | 2-Chloro-5-trifluoromethylpyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [2] |
| Pd-PEPPSI-IPr | 2-Chloropyrazine | Phenylboronic acid | K₂CO₃ | Dioxane | 100 | 4 | 96 | [7] |
Key takeaway: While traditional catalysts like Pd(PPh₃)₄ can be effective for some heteroaryl couplings, more advanced systems utilizing ligands like dppf and SPhos, or pre-catalysts like PEPPSI, often provide superior results, especially with less reactive heteroaryl chlorides.[2][6][7]
Experimental Workflow for a Challenging Suzuki Coupling
The following diagram outlines a general workflow for setting up and performing a challenging Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
A Researcher's Guide to Ensuring Reproducible Results: Assessing the Purity of 2-Bromo-3-methylpyridine-5-boronic Acid
In the realm of synthetic chemistry and drug discovery, the reliability of starting materials is paramount to achieving reproducible and unambiguous experimental outcomes. 2-Bromo-3-methylpyridine-5-boronic acid is a key building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules.[1] The presence of impurities can lead to inconsistent reaction yields, the formation of undesirable byproducts, and difficulties in purification, ultimately compromising the integrity of the research. This guide provides a comparative analysis of analytical techniques for assessing the purity of this compound, offering experimental protocols and data to aid researchers in ensuring the quality of this critical reagent.
Common Impurities in Boronic Acids
The synthesis of aryl boronic acids can introduce several process-related impurities. A thorough purity assessment is crucial to identify and quantify these potential contaminants.[2] Common impurities may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Homocoupling Byproducts: Resulting from the coupling of two boronic acid molecules.
-
Protodeboronation Products: The product of the loss of the boronic acid functional group.[2]
-
Boronic Anhydrides (Boroxines): Formed through the dehydration of the boronic acid, which can exist in equilibrium with the acid form.[2]
Comparative Analysis of Analytical Techniques
A multi-technique approach is often essential for a comprehensive purity assessment of chemical reagents like this compound.[3] The most powerful and commonly employed methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Technique | Principle | Information Obtained | Key Advantages | Common Limitations |
| HPLC | Separation based on partitioning between a stationary and mobile phase. | Purity percentage, detection and quantification of non-volatile impurities. | High sensitivity, accurate quantification, widely applicable to a range of boronic acids.[4] | Method development can be time-consuming. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3] | Structural confirmation, identification and quantification of major impurities. | Provides detailed structural information, can identify unknown impurities.[5] | Lower sensitivity for trace impurities compared to chromatographic methods.[3] |
| GC-MS | Separation by volatility, followed by mass-based identification.[3] | Purity percentage, identification of volatile impurities. | High sensitivity and specificity for volatile compounds. | May require derivatization for non-volatile compounds like boronic acids.[6] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high sensitivity and quantitative accuracy. A reversed-phase method is typically suitable for pyridine derivatives.[6]
-
Instrument: Standard HPLC system with a UV detector.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid for Mass-Spec compatibility.[2][7]
-
Column Temperature: 30 °C.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation and purity assessment of organic molecules.[5] Both ¹H and ¹³C NMR are essential for the characterization of this compound.
-
Instrument: 400 MHz NMR spectrometer or equivalent.[3]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).[3]
-
¹H NMR: Provides information on the number and environment of protons, allowing for the identification of the main compound and any proton-containing impurities.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): Can be used for accurate purity determination by integrating the signals of the analyte against a certified internal standard.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. For polar and non-volatile compounds like boronic acids, derivatization may be necessary to improve volatility.
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[3]
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Injector: Split/splitless inlet, typically at 250 °C.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Program: Start at an appropriate temperature (e.g., 80 °C), hold for 2 minutes, ramp to a final temperature (e.g., 280 °C) at 15 °C/min, and hold for 5 minutes.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: 40-400 amu.[3]
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[3] Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to convert the boronic acid to a more volatile silyl ester.
Visualizing Workflows and Pathways
Caption: Workflow for the comprehensive purity assessment of a chemical sample.
Caption: The critical role of boronic acid purity in the Suzuki-Miyaura reaction.
Conclusion
Ensuring the high purity of this compound is not merely a matter of good laboratory practice; it is a prerequisite for generating reliable and reproducible scientific data. A combination of analytical techniques, with HPLC for quantitative purity determination and NMR for structural confirmation, provides a robust strategy for quality control. By implementing the detailed protocols and understanding the comparative advantages of each method outlined in this guide, researchers can confidently utilize this versatile building block in their synthetic endeavors, paving the way for successful and repeatable outcomes in drug discovery and materials science.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-3-methylpyridine-5-boronic acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-3-methylpyridine-5-boronic acid (CAS No. 1003043-34-2), a compound utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on information for similar chemical structures, including halogenated pyridines and boronic acid derivatives. All waste containing this compound must be treated as hazardous.
Hazard Assessment and Safety Data
| Property | 2-Bromo-5-methylpyridine | 2-Bromo-3-methylpyridine | General Pyridine | General Boronic Acid Derivatives |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Flammable, toxic, and irritant. | Should be handled as hazardous waste. |
| GHS Pictograms | Irritant | Warning | Flammable, Toxic, Irritant | Not specified |
| Signal Word | Warning[2] | Warning | Danger or Warning | Not specified |
| CAS Number | 3510-66-5[2] | 3430-17-9 | 110-86-1 | Varies |
| Molecular Formula | C₆H₆BrN[2] | C₆H₆BrN | C₅H₅N | Varies |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any contaminated materials.
Personal Protective Equipment (PPE)
Before handling any waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemical-resistant gloves.
-
Body Protection: A fully fastened laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a certified chemical fume hood.
Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Container Integrity: Ensure containers are in good condition and made of a compatible material (e.g., polyethylene).
Solid Waste Disposal
-
Carefully sweep up any solid this compound with a dedicated brush and dustpan, avoiding dust generation.
-
Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, gloves, bench paper) into the designated hazardous solid waste container.
Liquid Waste Disposal
-
Collect all solutions containing this compound in a designated hazardous liquid waste container.
-
Do not pour any liquid waste containing this compound down the drain.[3]
Decontamination of Glassware
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.
-
Secondary Decontamination: A basic wash can help in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. Collect all rinsates as hazardous liquid waste.
-
Final Rinse: After decontamination, a final rinse with water should also be collected as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Waste Storage and Disposal Logistics
-
Secure Storage: Securely seal all hazardous waste containers.
-
Designated Area: Store the sealed containers in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Professional Disposal: Arrange for the collection of the hazardous waste containers by a licensed environmental waste management company. All disposal must be in accordance with local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the key steps in the disposal process for this compound.
References
Essential Safety and Operational Guide for 2-Bromo-3-methylpyridine-5-boronic acid
This guide provides crucial safety and logistical information for handling 2-Bromo-3-methylpyridine-5-boronic acid in a laboratory setting. The following procedures are based on information from safety data sheets of closely related compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
-
Acute Toxicity (Oral): May be harmful if swallowed.[2]
Signal Word: Warning[1]
Hazard Statements:
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) if dust is generated. | To prevent inhalation of dust and respiratory irritation. |
Experimental Protocols: Handling and Storage
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
2. Safe Handling Procedures:
-
Avoid generating dust.[1]
-
Weigh the compound in a contained environment or use a balance with a draft shield.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory.[2]
3. Storage:
-
Store in a cool, dry, and dark place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Operational Plan: Spill and Emergency Procedures
1. Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Wear appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[4]
-
Do not use air hoses for cleaning.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
2. First Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Disposal Plan
1. Waste Identification and Collection:
-
All waste containing this compound must be treated as hazardous chemical waste.[5]
-
Use a dedicated, clearly labeled, and sealed container for waste collection. The label should include "Hazardous Waste" and the full chemical name.[5]
2. Storage of Waste:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[5]
-
Keep the waste container closed at all times, except when adding waste.[5]
3. Final Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Do not dispose of this chemical down the drain or in the regular trash.[1][5]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
